molecular formula C8H13ClO3 B2972984 Ethyl 6-chloro-3-oxohexanoate CAS No. 54362-87-7

Ethyl 6-chloro-3-oxohexanoate

Cat. No.: B2972984
CAS No.: 54362-87-7
M. Wt: 192.64
InChI Key: YFDQPUOWFBNCSJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-oxohexanoate is a useful research compound. Its molecular formula is C8H13ClO3 and its molecular weight is 192.64. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-chloro-3-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-3-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-2-12-8(11)6-7(10)4-3-5-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDQPUOWFBNCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Landscape of Chlorinated Oxohexanoates: A Technical Guide to the Properties of Ethyl 6-chloro-3-oxohexanoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the physical and chemical properties of Ethyl 6-chloro-3-oxohexanoate, a compound of interest in synthetic organic chemistry. A comprehensive literature review reveals a notable scarcity of specific experimental data for the 3-oxo isomer. However, a wealth of information is available for its structural isomers, primarily Ethyl 6-chloro-6-oxohexanoate and Ethyl 6-chloro-2-oxohexanoate, as well as the non-chlorinated parent compound, Ethyl 3-oxohexanoate. This guide will therefore provide a detailed analysis of these related compounds to offer a scientifically grounded understanding of the probable characteristics of Ethyl 6-chloro-3-oxohexanoate, while clearly delineating established data from inferred properties.

Structural and Molecular Overview

Ethyl 6-chloro-3-oxohexanoate belongs to the family of β-keto esters, which are characterized by a ketone functional group at the β-position relative to the ester group. This structural motif imparts unique reactivity to the molecule. The presence of a chlorine atom at the terminal position of the hexanoate chain further influences its chemical behavior.

The molecular formula for Ethyl 6-chloro-3-oxohexanoate is C8H13ClO3, and its molecular weight is 192.64 g/mol .[1][2] The IUPAC name for this compound is ethyl 6-chloro-3-oxohexanoate.

For the purpose of clarity and comparison, the key isomers and the parent compound discussed in this guide are:

  • Ethyl 6-chloro-3-oxohexanoate (Target Compound)

  • Ethyl 6-chloro-6-oxohexanoate (CAS: 1071-71-2)[1][3][4][5]

  • Ethyl 6-chloro-2-oxohexanoate (CAS: 62123-62-0)[2]

  • Ethyl 3-oxohexanoate (CAS: 3249-68-1)[6]

Physical Properties: A Comparative Analysis

PropertyEthyl 6-chloro-6-oxohexanoateEthyl 3-oxohexanoateInferred Properties for Ethyl 6-chloro-3-oxohexanoate
Appearance -Colorless clear liquid (est)[6]Likely a colorless to light yellow liquid
Boiling Point 128 °C @ 17 mmHg[7]104 °C @ 22 mmHg; 90 °C @ 10 mmHg[6]Expected to be in a similar range, likely between 100-130 °C under reduced pressure.
Density -0.974 - 0.980 g/cm³ @ 25 °C[6]The presence of chlorine would likely increase the density to be slightly above 1 g/cm³.
Refractive Index -1.417 - 1.427 @ 20 °C[6]Expected to be in a similar range, possibly slightly higher due to the chlorine atom.
Solubility -Slightly soluble in water; soluble in alcohol and fats[6]Similar solubility profile is expected.
Flash Point -78.33 °C (TCC)[6]Likely to be in a comparable range.

Chemical Properties and Reactivity

The chemical properties of Ethyl 6-chloro-3-oxohexanoate are dictated by the interplay of its three functional groups: the ester, the ketone, and the terminal alkyl chloride.

The β-Keto Ester Moiety

The defining feature of this molecule is the β-keto ester system. The α-protons (located at the C-2 position) are acidic due to the electron-withdrawing effects of the adjacent ester and ketone carbonyl groups. This acidity makes the α-carbon a nucleophilic center upon deprotonation by a suitable base.[8][9]

Key Reactions:

  • Alkylation: The α-carbon can be readily alkylated by reacting the enolate with an alkyl halide. This is a fundamental reaction for carbon-carbon bond formation.[9]

  • Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to yield a ketone.[9]

  • Synthesis of Heterocycles: β-keto esters are versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazolones, by condensation with hydrazine derivatives.[10]

The Terminal Chloro Group

The chlorine atom at the C-6 position is a leaving group and can participate in nucleophilic substitution reactions. This allows for the introduction of other functional groups at the terminus of the molecule. For instance, it can be displaced by nucleophiles such as iodide, azide, or cyanide.

Intramolecular Reactivity

The bifunctional nature of Ethyl 6-chloro-3-oxohexanoate could potentially lead to intramolecular reactions. For example, under basic conditions, the enolate formed at the α-carbon could potentially displace the terminal chlorine to form a cyclic product. The feasibility of such a reaction would depend on the ring size and reaction conditions.

Synthesis and Experimental Protocols

While a specific synthesis protocol for Ethyl 6-chloro-3-oxohexanoate is not documented in the available literature, we can propose a logical synthetic route based on established organic chemistry principles. A plausible approach would be the acylation of an appropriate enolate.

A documented synthesis for the isomeric Ethyl 6-chloro-6-oxohexanoate provides valuable insight into the practical aspects of handling similar reagents.[7]

Example Protocol: Synthesis of Ethyl 6-chloro-6-oxohexanoate[7]

This method involves the reaction of monoethyl adipate with bis(trichloromethyl) carbonate (trixphosgene) in the presence of a catalyst.

Materials:

  • Monoethyl adipate

  • Bis(trichloromethyl) carbonate

  • N,N-dimethylformamide (DMF) (catalyst)

  • Toluene or Ethyl Acetate (solvent)

Procedure:

  • Combine monoethyl adipate, bis(trichloromethyl) carbonate, and the catalyst in a molar ratio of 1:0.34–1.0:0.01–0.20 in a suitable reaction vessel.

  • Add an organic solvent (toluene or ethyl acetate) in a mass ratio of 0.5–3 times that of the monoethyl adipate.

  • Heat the reaction mixture to 50–80 °C and maintain for 4–8 hours.

  • After the reaction is complete, remove the solvent under normal or reduced pressure.

  • Purify the product by vacuum distillation, collecting the fraction at 128–130 °C and 17 mmHg.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Product MEA Monoethyl Adipate Reaction Reaction (50-80 °C, 4-8h) MEA->Reaction BTC Bis(trichloromethyl) carbonate BTC->Reaction DMF DMF (Catalyst) DMF->Reaction Solvent Toluene or Ethyl Acetate Solvent->Reaction SolventRemoval Solvent Removal (Evaporation) Reaction->SolventRemoval Distillation Vacuum Distillation (128-130 °C, 17 mmHg) SolventRemoval->Distillation Product Ethyl 6-chloro-6-oxohexanoate Distillation->Product

Spectroscopic Characterization

No experimental spectra for Ethyl 6-chloro-3-oxohexanoate have been found. However, we can predict the key features that would be observed in its NMR, IR, and mass spectra based on its structure and data from similar compounds.

  • ¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group between the two carbonyls (the α-protons), and several triplets for the other methylene groups in the chain. The terminal methylene group adjacent to the chlorine would appear as a triplet at a downfield chemical shift compared to the other methylene groups.

  • ¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (ester and ketone), the chlorinated methylene carbon, and the other carbons in the aliphatic chain and the ethyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by two strong absorption bands in the carbonyl region (around 1715 cm⁻¹ for the ketone and 1740 cm⁻¹ for the ester). A C-Cl stretching vibration would be expected in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage adjacent to the carbonyl groups.

Safety and Handling

Specific safety data for Ethyl 6-chloro-3-oxohexanoate is not available. Therefore, it is prudent to handle this compound with the same precautions as other chlorinated organic compounds and β-keto esters.

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards of Related Compounds: Ethyl chloroacetate is harmful if inhaled or swallowed and may be fatal if absorbed through the skin.[12] It is also a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.[12] Compounds containing the β-keto ester functionality may be harmful if swallowed, in contact with skin, or if inhaled.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Ethyl 6-chloro-3-oxohexanoate is a molecule with significant potential in synthetic chemistry due to its versatile functional groups. While direct experimental data on its physical and chemical properties are currently lacking in the public domain, a comprehensive understanding of its likely behavior can be derived from the well-documented properties of its isomers and related compounds. This guide provides a framework for researchers to approach the synthesis, handling, and application of this compound, emphasizing the importance of inferential analysis in the absence of direct evidence. Further experimental investigation is warranted to fully characterize this promising synthetic intermediate.

References

  • SIELC Technologies. (n.d.). Hexanoic acid, 6-chloro-6-oxo-, ethyl ester. Retrieved from [Link]

  • Veeprho. (n.d.). Ethyl 6-chloro-6-oxohexanoate | CAS 1071-71-2. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-chloro-2-oxohexanoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 6-(2-methyl-1,3-dioxolan-2-yl)-3-oxohexanoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5-bromo-6-chloro-6-oxohexanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-oxohexanoate, 3249-68-1. Retrieved from [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127.
  • ResearchGate. (2016). Mastering β-keto esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ChemistNate. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-chloro-2,2-dimethyl-3-oxohexanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • PubChem. (n.d.). Methyl 6-chloro-3-oxohexanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • Carl Roth. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-3-oxohexanoate. Retrieved from [Link]

  • NCERT. (n.d.). Organic chemistry – some Basic Principles and Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. Retrieved from [Link]

Sources

Solubility Profile of Ethyl 6-chloro-3-oxohexanoate in Common Laboratory Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-3-oxohexanoate is a functionalized β-keto ester, a class of compounds widely utilized as key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.[1] A thorough understanding of its solubility profile is paramount for successful process development, formulation, and scale-up. This guide provides a comprehensive framework for predicting, determining, and interpreting the solubility of Ethyl 6-chloro-3-oxohexanoate across a range of common laboratory solvents. We will delve into the underlying physicochemical principles governing its solubility, provide detailed, self-validating experimental protocols for both qualitative and quantitative assessment, and discuss the critical role of solvent selection in synthetic and pharmaceutical applications.

Introduction: The Significance of β-Keto Ester Solubility

β-keto esters are pivotal building blocks in organic synthesis due to the reactivity of their acidic α-hydrogen and the presence of two electrophilic carbonyl sites.[2][3] Ethyl 6-chloro-3-oxohexanoate, with its terminal chloro- functionality, offers additional synthetic handles for molecular elaboration. The efficiency of reactions involving this intermediate, its purification, and its formulation into final products are all critically dependent on its interaction with various solvents. An improperly chosen solvent can lead to poor reaction kinetics, difficult product isolation, and instability. Therefore, characterizing the solubility profile is not merely a data collection exercise; it is a foundational step in robust chemical process development.

Physicochemical Profile and Solubility Prediction

2.1. Molecular Structure and Properties

  • IUPAC Name: Ethyl 6-chloro-3-oxohexanoate

  • Molecular Formula: C₈H₁₃ClO₃

  • Molecular Weight: 192.64 g/mol [4]

  • Structure:

Key Structural Features Influencing Solubility:

  • Ester Group (-C(=O)O-): The two oxygen atoms can act as hydrogen bond acceptors, imparting some degree of polarity.

  • Keto Group (-C=O): This is another polar group with a hydrogen bond acceptor site.

  • Alkyl Chain (-CH₂-): The six-carbon backbone, including the ethyl group, is nonpolar and contributes to hydrophobic character.

  • Terminal Chloride (-Cl): The chloro- group adds polarity but is not a hydrogen bond donor or a strong acceptor.

The molecule presents a balance between a moderately polar head (the β-keto ester moiety) and a nonpolar tail (the chlorobutyl chain). The general principle of "like dissolves like" suggests that solubility will be highest in solvents of intermediate polarity.[5] The presence of hydrogen bond acceptors but no donors indicates it will interact differently with protic versus aprotic solvents.

2.2. Predicted Solubility in Common Lab Solvents

Based on its structure, a qualitative prediction of solubility is presented in Table 1. These predictions serve as a starting point for experimental verification.

Table 1: Predicted Qualitative Solubility of Ethyl 6-chloro-3-oxohexanoate

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneModerate to High The alkyl chain constitutes a significant portion of the molecule, favoring interaction with nonpolar solvents via van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)High These solvents can engage in dipole-dipole interactions with the ester and keto groups without the competing hydrogen bonding network of protic solvents. DCM is often an excellent solvent for chlorinated compounds.
Polar Protic Water, Methanol, EthanolLow to Moderate The molecule lacks hydrogen bond donors to effectively integrate into the solvent's H-bonding network. Solubility is expected to be low in water but increase in alcohols as the alkyl portion of the solvent provides more favorable nonpolar interactions.[6]
Aqueous Acid/Base 5% HCl, 5% NaOHInsoluble The molecule lacks a sufficiently basic site (like an amine) to be protonated and solubilized in acid.[7] While the α-proton is acidic, it is generally not acidic enough to be deprotonated by dilute NaOH to form a soluble salt.[8]

Experimental Determination of the Solubility Profile

A multi-tiered approach, moving from rapid qualitative assessment to precise quantitative measurement, provides a complete picture of the solubility profile.

3.1. Workflow for Solubility Determination

The overall process involves a systematic screening and quantification workflow.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis (for Soluble/Partially Soluble) start Select Solvents qual_exp Visual Solubility Assay (Fixed Solute/Solvent Ratio) start->qual_exp ~2 mg solute ~0.5 mL solvent classify Classify as 'Soluble', 'Partially Soluble', or 'Insoluble' qual_exp->classify prep_sat Prepare Saturated Solution (Excess Solute, Equilibrate) classify->prep_sat Proceed if not 'Insoluble' filter Filter to Remove Undissolved Solid prep_sat->filter e.g., 24h @ 25°C quant Quantify Concentration (e.g., HPLC, GC) filter->quant Dilute aliquot data Calculate Solubility (mg/mL or mol/L) quant->data

Caption: Workflow for solubility determination.

3.2. Protocol 1: Qualitative Visual Solubility Assessment

This rapid screening method provides an initial classification of solubility.

Methodology:

  • Preparation: Into a series of 1-dram vials, add approximately 5 mg of Ethyl 6-chloro-3-oxohexanoate. The mass should be recorded accurately.

  • Solvent Addition: To each vial, add 0.5 mL of a selected solvent. This creates an initial concentration of ~10 mg/mL.

  • Equilibration: Cap the vials and vortex vigorously for 1 minute. Allow the vials to stand at a controlled temperature (e.g., 25°C) for 30 minutes.

  • Observation: Visually inspect each vial against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged, with no significant dissolution.

  • Incremental Addition (for 'Soluble' results): If the compound was fully soluble, continue adding pre-weighed portions (e.g., 5 mg) and repeat step 3 until solid material persists, allowing for a semi-quantitative estimate.

Trustworthiness Check: This protocol is self-validating by requiring a clear, particle-free solution for a 'soluble' classification and by using a controlled temperature to ensure consistency.

3.3. Protocol 2: Quantitative Solubility by High-Performance Liquid Chromatography (HPLC)

For solvents in which the compound is at least partially soluble, HPLC provides precise quantification. Given the compound's molecular weight and functional groups, it is likely non-volatile, making HPLC a superior choice to GC.[9]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess of Ethyl 6-chloro-3-oxohexanoate (e.g., ~100 mg) to a vial containing 2 mL of the desired solvent.

    • Seal the vial and place it on a shaker or stir plate in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the vial to sit undisturbed for at least 1 hour for solids to settle.

    • Carefully draw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove all undissolved microparticulates.

    • Perform a precise serial dilution of the filtered sample with the mobile phase to bring its concentration into the linear range of the calibration curve.

  • Calibration Curve Preparation:

    • Prepare a stock solution of Ethyl 6-chloro-3-oxohexanoate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Create a series of at least five calibration standards by serial dilution of the stock solution.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted sample onto the HPLC system.

    • Hypothetical HPLC Conditions:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Detector: UV at 254 nm (ketone chromophore)

      • Injection Volume: 10 µL

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the linear regression equation from the curve to calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to determine the concentration in the original saturated solution, which represents the solubility.

3.4. Workflow for Quantitative HPLC Analysis

G stock Prepare Stock Solution (1 mg/mL) standards Create Calibration Standards (Serial Dilution) stock->standards hplc HPLC Analysis: Inject Standards & Sample standards->hplc sat_sol Prepare Saturated Solution (Excess Solute, 24h Equil.) filter Filter Supernatant (0.22 µm Syringe Filter) sat_sol->filter dilute Dilute Filtered Sample filter->dilute dilute->hplc curve Generate Calibration Curve (Peak Area vs. Conc.) hplc->curve calc Calculate Sample Conc. from Curve curve->calc final Determine Solubility (Apply Dilution Factor) calc->final

Caption: Quantitative analysis workflow via HPLC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 6-chloro-3-oxohexanoate is not available, data from analogous compounds should inform handling procedures. Related chlorinated organic molecules can be irritants.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

The solubility profile of Ethyl 6-chloro-3-oxohexanoate is a critical dataset for its effective use in research and development. This guide outlines a systematic approach, beginning with predictions based on molecular structure and progressing to rigorous experimental verification. By employing the detailed qualitative and quantitative protocols provided, researchers can confidently map the solubility of this versatile intermediate in a wide array of solvents. This foundational knowledge enables informed solvent selection, leading to optimized reaction conditions, streamlined purification processes, and ultimately, more efficient and robust drug development pathways.

References

  • The Good Scents Company. (n.d.). Ethyl 3-oxohexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11424094, Ethyl 2-chloro-3-oxohexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12252847, Ethyl 6-chloro-2-oxohexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642302, Ethyl 6-chloro-2,2-dimethyl-3-oxohexanoate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hexachloroethane. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2015). Mastering β-keto esters. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Organic chemistry – Some Basic Principles and Techniques. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • SALTISE - McGill University. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • LibreTexts Chemistry. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Pima Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Khuhawar, M. Y., & Majidano, S. A. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. Chromatographia, 73(7-8), 701–708. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthetic Potential of Ethyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 6-chloro-3-oxohexanoate is a bifunctional molecule that holds considerable promise as a versatile building block in modern organic synthesis. Its structure, featuring a reactive β-keto ester moiety and a terminal alkyl chloride, offers orthogonal reactivity that can be exploited for the construction of a diverse array of complex molecular architectures. The β-keto ester provides a platform for a wide range of transformations, including alkylations, acylations, and cyclizations, while the terminal chloro group is amenable to nucleophilic substitution and organometallic coupling reactions. This unique combination of functional groups within a six-carbon chain makes Ethyl 6-chloro-3-oxohexanoate a highly attractive, yet underexplored, intermediate for researchers in drug discovery, agrochemicals, and materials science. This guide will provide a comprehensive overview of the synthesis, key reactive sites, and potential research applications of this promising compound, offering field-proven insights and detailed experimental protocols to unlock its synthetic utility.

Physicochemical Properties and Safety Considerations

PropertyPredicted Value
Molecular Formula C₈H₁₃ClO₃
Molecular Weight 192.64 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point > 200 °C (predicted)
Density ~1.1 g/cm³ (predicted)
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)

Safety Precautions: As a halogenated keto ester, Ethyl 6-chloro-3-oxohexanoate should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] Halogenated organic compounds can be irritants and may have unknown toxicological properties.[2] It is advisable to consult the Safety Data Sheet (SDS) for similar compounds, such as ethyl chloroacetate, which is known to be toxic and an irritant.

Proposed Synthesis of Ethyl 6-chloro-3-oxohexanoate

The synthesis of Ethyl 6-chloro-3-oxohexanoate can be efficiently achieved through the acylation of the enolate of ethyl acetoacetate with 4-chlorobutyryl chloride. This method is a variation of the well-established acetoacetic ester synthesis, which is a robust and high-yielding protocol for the formation of β-keto esters.[3]

Experimental Protocol: Synthesis via Acylation of Ethyl Acetoacetate

Materials:

  • Ethyl acetoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 4-chlorobutyryl chloride

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl acetoacetate (1.0 eq) in anhydrous THF dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Acylation: Cool the reaction mixture back to 0 °C.

  • Add a solution of 4-chlorobutyryl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the reaction mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 6-chloro-3-oxohexanoate.

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 6-chloro-3-oxohexanoate reagents Ethyl Acetoacetate + NaH in THF enolate Enolate Formation (0°C to RT) reagents->enolate acylation Acylation (0°C to RT) enolate->acylation acyl_chloride 4-chlorobutyryl chloride acyl_chloride->acylation crude_product Crude Product acylation->crude_product purification Purification (Vacuum Distillation) crude_product->purification final_product Ethyl 6-chloro-3-oxohexanoate purification->final_product

Caption: Synthetic workflow for Ethyl 6-chloro-3-oxohexanoate.

Potential Research Areas

The unique bifunctional nature of Ethyl 6-chloro-3-oxohexanoate opens up a multitude of research avenues. The following sections outline several promising areas for investigation, complete with experimental designs and the underlying scientific rationale.

Medicinal Chemistry: Synthesis of Novel Heterocyclic Scaffolds

The presence of both a nucleophilic β-keto ester and an electrophilic alkyl chloride makes Ethyl 6-chloro-3-oxohexanoate an ideal precursor for intramolecular cyclization reactions to generate novel heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.

a) Synthesis of Substituted Tetrahydropyran-4-ones

Rationale: Tetrahydropyran rings are common motifs in numerous natural products and pharmaceuticals. An intramolecular Williamson ether synthesis approach can be employed to construct a tetrahydropyran-4-one ring system. The reaction would proceed via the enolate of the β-keto ester, which would act as an internal nucleophile to displace the terminal chloride.

Proposed Experimental Protocol:

  • Cyclization: To a solution of Ethyl 6-chloro-3-oxohexanoate (1.0 eq) in a suitable solvent such as anhydrous THF or DMF, add a base such as sodium hydride (1.1 eq) or potassium tert-butoxide (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting cyclic β-keto ester by column chromatography.

Tetrahydropyranone_Synthesis start Ethyl 6-chloro-3-oxohexanoate intermediate Enolate Intermediate start->intermediate Base (e.g., NaH) product Substituted Tetrahydropyran-4-one intermediate->product Intramolecular SN2 Cyclization Piperidinone_Synthesis start Ethyl 6-chloro-3-oxohexanoate amine_intermediate Intermediate Amine start->amine_intermediate 1. R-NH2 2. NaBH3CN product Substituted Piperidin-4-one amine_intermediate->product Base (e.g., K2CO3), Heat CC_Bond_Formation start Ethyl 6-chloro-3-oxohexanoate boronic_ester Boronic Ester Derivative start->boronic_ester 1. B2pin2 2. Pd Catalyst, Base product 6-Aryl/Vinyl-Substituted β-Keto Ester boronic_ester->product Ar-X, Pd Catalyst, Base

Sources

Literature review of Ethyl 6-chloro-3-oxohexanoate and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry[1][2][3][4]


H

ClO

Executive Summary

Ethyl 6-chloro-3-oxohexanoate is a versatile


-keto ester characterized by a dual-electrophilic nature. Possessing both a keto-ester moiety and a terminal alkyl chloride, it serves as a "linchpin" intermediate in the synthesis of complex heterocycles, particularly functionalized pyrroles and dihydropyridines. While its C4 analog (Ethyl 4-chloro-3-oxobutanoate) is widely recognized as the precursor for atorvastatin (Lipitor), the C6 variant offers unique steric properties and chain-length advantages for designing novel pharmaceutical scaffolds and agrochemicals.

This technical guide provides a comprehensive review of its synthesis via the Meldrum’s acid pathway, its biocatalytic potential for asymmetric reduction, and its utility in cyclization reactions.

Chemical Profile & Analogs

The molecule occupies a specific niche between simple flavoring agents (non-chlorinated esters) and pharmaceutical building blocks (statins precursors).

Table 1: Comparative Chemical Profile

FeatureEthyl 6-chloro-3-oxohexanoate Ethyl 4-chloro-3-oxobutanoate (COBE) Ethyl 3-oxohexanoate
CAS 19084-75-4638-07-33249-68-1
Chain Length C6 (Hexanoate)C4 (Butanoate)C6 (Hexanoate)
Key Functionality

-Chloro +

-Keto

-Chloro +

-Keto

-Keto only
Primary Application Heterocycle synthesis (Pyrroles), Fine ChemStatin side-chains (Atorvastatin)Flavor & Fragrance (Fruity/Green)
Reactivity Cyclization via N-alkylation & condensationHigh reactivity (Reformatsky, KRED reduction)Bioreduction to chiral hydroxy esters
Synthetic Methodologies

The most robust route for high-purity synthesis of Ethyl 6-chloro-3-oxohexanoate avoids the ambiguity of Claisen condensations by utilizing Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) . This pathway ensures regiospecificity and minimizes self-condensation byproducts.

3.1. The Meldrum's Acid Protocol (Recommended)

This protocol proceeds in three distinct phases:

  • Activation: Conversion of

    
    -butyrolactone to 4-chlorobutyryl chloride.
    
  • Acylation: Reaction of the acid chloride with Meldrum's acid.[1]

  • Alcoholysis: Ring opening with ethanol to yield the target

    
    -keto ester.
    

SynthesisWorkflow GBL gamma-Butyrolactone AcidCl 4-Chlorobutyryl Chloride GBL->AcidCl Ring Opening Chlorination SOCl2 SOCl2 / ZnCl2 SOCl2->GBL Adduct Acyl-Meldrum's Intermediate AcidCl->Adduct C-Acylation (-HCl) Meldrum Meldrum's Acid (Pyridine, DCM) Meldrum->AcidCl Product Ethyl 6-chloro-3-oxohexanoate (Target) Adduct->Product Decarboxylative Alcoholysis Ethanol EtOH / Reflux Ethanol->Adduct

Figure 1: Step-wise synthesis via the Meldrum's acid pathway.[2] This route prevents the formation of O-acylated byproducts common in direct enolate alkylation.

3.2. Detailed Experimental Protocol

Phase A: Synthesis of 4-Chlorobutyryl Chloride

  • Reagents:

    
    -Butyrolactone (1.0 eq), Thionyl Chloride (1.2 eq), ZnCl
    
    
    
    (cat).
  • Procedure: Heat the mixture to 60°C for 4 hours. The lactone ring opens via nucleophilic attack by chloride, followed by acyl chloride formation. Distill under reduced pressure to isolate the acid chloride (bp ~80-85°C at 15 mmHg).

Phase B: Acylation of Meldrum's Acid

  • Reagents: Meldrum's Acid (1.0 eq), Pyridine (2.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve Meldrum's acid in anhydrous DCM and cool to 0°C.

    • Add pyridine slowly (acts as HCl scavenger).

    • Add 4-chlorobutyryl chloride dropwise over 1 hour.

    • Stir at 0°C for 1 hour, then room temperature for 2 hours.

    • Workup: Wash with dilute HCl to remove pyridine. Dry organic layer (MgSO

      
      ) and concentrate. Note: The intermediate acyl-Meldrum's acid is often used directly without purification.
      

Phase C: Ethanolysis

  • Procedure: Dissolve the crude residue in absolute ethanol and reflux for 4 hours. The unstable intermediate undergoes decarboxylation and transesterification.

  • Purification: Vacuum distillation yields the pure Ethyl 6-chloro-3-oxohexanoate as a clear oil.

Biocatalytic Asymmetric Reduction

While chemical reduction (e.g., NaBH


) yields a racemic mixture, the pharmaceutical demand for chiral centers necessitates biocatalysis.[3] Ketoreductases (KREDs) can stereoselectively reduce the C3-ketone to a hydroxyl group.

Target: Ethyl (S)- or (R)-6-chloro-3-hydroxyhexanoate.

4.1. Enzyme Screening Strategy

Unlike the C4 analog (COBE), which has dedicated commercial enzymes, the C6 analog requires screening due to the larger hydrophobic pocket requirement of the enzyme.

  • Enzyme Class: NADPH-dependent Ketoreductases (KRED) / Carbonyl Reductases (ADH).

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose system is preferred over Isopropanol/ADH due to thermodynamic equilibrium favoring reduction.

Biocatalysis Substrate Ethyl 6-chloro-3-oxohexanoate Product Ethyl 6-chloro-3-hydroxyhexanoate (Chiral) Substrate->Product Reduction NADPH NADPH KRED KRED (Ketoreductase) NADPH->KRED NADP NADP+ GDH GDH (Glucose DH) NADP->GDH KRED->NADP GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Figure 2: Cofactor regeneration cycle. The use of GDH drives the equilibrium forward, essential for achieving >99% conversion.

4.2. Optimization Parameters[4][5]
  • Substrate Loading: 50–100 g/L (High loading may require biphasic system e.g., butyl acetate/water).

  • pH Control: Maintain pH 6.5–7.0 using phosphate buffer or autotitration (gluconic acid byproduct lowers pH).

  • Temperature: 25–30°C.

Applications in Heterocyclic Chemistry[7][10][11]

The defining feature of Ethyl 6-chloro-3-oxohexanoate is its ability to undergo cascade reactions . The


-keto ester moiety reacts with amines (condensation), while the terminal chloride serves as a leaving group for intramolecular alkylation.
5.1. Pyrrole Synthesis (Paal-Knorr Variation)

Reaction with primary amines or anilines leads to functionalized pyrroles.

  • Condensation: The amine reacts with the ketone to form an enamine.

  • Cyclization: The enamine nitrogen (or carbon, depending on conditions) attacks the terminal carbon bearing the chloride.

  • Aromatization: Loss of water/HCl yields the pyrrole core.

Key Insight: This pathway is superior to standard Paal-Knorr synthesis for accessing asymmetric pyrroles with an ester handle at the C3 position, valuable for further derivatization.

5.2. Hantzsch Dihydropyridine Synthesis

Used as a component in multicomponent reactions (aldehyde + 2x


-keto ester + ammonia). The C6-chloro chain allows for post-synthesis modification of the dihydropyridine side chains, enabling the attachment of solubilizing groups or pharmacophores.
References
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][6] 2. A general and versatile synthesis of

    
    -keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • Benetti, S., Romagnoli, R., & De Risi, C. (1995). Meldrum's Acid as a Versatile Building Block in Organic Synthesis.[2][6] Chemical Reviews, 95(6), 1065–1114.

  • Huisman, G. W., et al. (2010). Practical biocatalytic reduction of ketones using a ketoreductase. Organic Process Research & Development, 14(1), 122–126.

  • Tu, Y., et al. (2016). Synthesis of 3-chloro-2-oxo-butanoate and analogs. ResearchGate / Jiangxi Science & Technology Normal University.

  • PubChem. (n.d.). Ethyl 6-chloro-3-oxohexanoate (Compound).[7][8][9] National Library of Medicine.

Sources

Methodological & Application

Intramolecular cyclization reactions of Ethyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Intramolecular Cyclization of Ethyl 6-chloro-3-oxohexanoate

Executive Summary & Chemical Context

Ethyl 6-chloro-3-oxohexanoate (CAS: 62123-62-0) is a bifunctional building block characterized by a


-keto ester moiety and a distal alkyl chloride. Its primary utility in drug discovery and fine chemical synthesis lies in its ability to undergo intramolecular cyclization .

Unlike simple alkyl chlorides, the positioning of the leaving group (


 to the ketone, 

to the ester) allows for facile ring closure under basic conditions. The dominant application is the synthesis of Ethyl 2-oxocyclopentanecarboxylate , a core scaffold for prostaglandins, jasmonate fragrances, and bioactive cyclopentanoids.

This guide details the mechanistic pathways, critical process parameters (CPPs), and a validated protocol for the carbocyclic ring closure. It also addresses the divergent pathway for heterocyclic synthesis (pyrrolidines) when reacting with amines.

Mechanistic Pathways & Reaction Logic

The cyclization of Ethyl 6-chloro-3-oxohexanoate is governed by the competition between C-alkylation (forming carbocycles) and O-alkylation (forming cyclic enol ethers), as well as the regioselectivity of enolization.

Pathway A: Carbocyclic Formation (Major)

The most thermodynamically favorable pathway involves the deprotonation of the activated methylene at the C2 position (flanked by the ketone and ester). The resulting enolate attacks the C6-chlorine via an intramolecular


 mechanism.
  • Ring Size Prediction: The chain between the nucleophilic C2 and electrophilic C6 comprises 5 atoms. According to Baldwin’s Rules, this 5-Exo-Tet cyclization is highly favored, yielding the cyclopentane ring.

Pathway B: Heterocyclic Divergence

In the presence of primary amines, the ketone undergoes condensation to form an imine/enamine, which subsequently displaces the chloride. This yields substituted pyrrolidines , a distinct class of heterocycles.

Pathway Visualization (DOT)

ReactionPathways Start Ethyl 6-chloro-3-oxohexanoate (Starting Material) Base Base Treatment (NaOEt / NaH) Start->Base Deprotonation Amine Amine Treatment (R-NH2) Start->Amine Condensation Enolate C2-Enolate Intermediate Base->Enolate Imine Imine Intermediate Amine->Imine Prod_C Ethyl 2-oxocyclopentanecarboxylate (Thermodynamic Product) Enolate->Prod_C C-Alkylation (5-Exo-Tet) Major Pathway Prod_O Cyclic Enol Ether (Kinetic By-product) Enolate->Prod_O O-Alkylation Minor Pathway Prod_N N-Substituted Pyrrolidine (Heterocycle) Imine->Prod_N Intramolecular Displacement

Figure 1: Mechanistic divergence showing the competition between carbocyclic (C-alkylation) and heterocyclic pathways.

Critical Process Parameters (CPP)

To maximize the yield of the cyclopentane derivative (Pathway A), specific parameters must be controlled to suppress O-alkylation and polymerization.

ParameterRecommendationScientific Rationale
Base Selection Sodium Ethoxide (NaOEt) or NaH NaOEt matches the ester group, preventing transesterification by-products. It is strong enough (

EtOH

16) to deprotonate C2 (

) completely.
Solvent System Ethanol (Anhydrous) Protio-solvents like EtOH favor C-alkylation over O-alkylation by solvating the oxygen of the enolate, leaving the carbon nucleophile free to attack.
Concentration 0.1 M - 0.5 M High dilution favors intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler dilution principle).
Temperature Reflux (78°C) Elevated temperature provides the activation energy required for the

displacement of the chloride, which is generally sluggish in secondary alkyl chains.
Stoichiometry 1.05 - 1.1 eq. Base Slight excess ensures complete conversion. Large excess can lead to ring opening or Claisen-type condensation side reactions.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

Target: Carbocyclic Ring Formation

Reagents:

  • Ethyl 6-chloro-3-oxohexanoate (1.0 eq, 19.2 g, 100 mmol)

  • Sodium Ethoxide (21% wt in Ethanol) (1.1 eq, ~37 mL)

  • Ethanol (Absolute) (200 mL)

  • Ammonium Chloride (sat. aq.)

Workflow:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

  • Solvent Charge: Add 150 mL of absolute ethanol to the flask.

  • Base Addition: Add Sodium Ethoxide solution (1.1 eq) via syringe. Cool to 0°C if using solid NaH; for NaOEt solution, room temperature is acceptable.

  • Substrate Addition: Dilute the Ethyl 6-chloro-3-oxohexanoate in 50 mL ethanol. Add this solution dropwise to the base mixture over 30 minutes. Note: Slow addition maintains low instantaneous concentration, favoring cyclization.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[1] The starting material peak (

    
     corresponding to linear chloro-ester) should disappear, replaced by the lower-boiling cyclopentane derivative.
    
  • Quench: Cool reaction to room temperature. Pour the mixture into 100 mL of saturated

    
     solution to neutralize the enolate.
    
  • Extraction: Evaporate the bulk ethanol under reduced pressure. Extract the aqueous residue with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation (bp ~105°C at 10 mmHg) or flash chromatography (Silica, 0-10% EtOAc in Hexanes).
    

Expected Yield: 75% - 85% Characterization:

  • 1H NMR (

    
    ): 
    
    
    
    4.2 (q, 2H, ester), 3.2 (t, 1H,
    
    
    -proton), 2.1-2.5 (m, 6H, ring protons), 1.3 (t, 3H, ester methyl). Note: The disappearance of the triplet at
    
    
    3.5 (CH2-Cl) confirms cyclization.
Protocol B: Synthesis of N-Benzyl-2-acetylpyrrolidine (Example)

Target: Heterocyclic Divergence

Reagents:

  • Ethyl 6-chloro-3-oxohexanoate (10 mmol)

  • Benzylamine (10 mmol)

  • Triethylamine (12 mmol)

  • Toluene (50 mL)

Workflow:

  • Mix substrate and benzylamine in toluene.

  • Reflux with a Dean-Stark trap to remove water (facilitating imine formation).

  • The intermediate imine/enamine will undergo internal nucleophilic substitution of the chloride.

  • Depending on conditions, this yields the pyrrolidine-2-ylidene acetate or the acetyl-pyrrolidine derivative (decarboxylation may occur if harsh).

Troubleshooting & Analytics

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield / Polymerization Concentration too high.Increase solvent volume (High Dilution Technique).
O-Alkylation Product Solvent too polar/aprotic (e.g., DMF/DMSO with NaH).Switch to protic solvent (EtOH) to solvate oxygen anion.
Hydrolysis of Ester Water in solvent or wet base.Use anhydrous ethanol and store NaOEt under Argon.
Incomplete Conversion Temperature too low.Ensure vigorous reflux; Chloride displacement is energy-intensive.
Analytical Decision Tree (DOT)

Analytics Sample Reaction Aliquot TLC TLC (Hex/EtOAc 8:2) Sample->TLC Result1 Spot Rf ~ 0.4 (SM) remains TLC->Result1 Result2 New Spot Rf ~ 0.6 (Product) TLC->Result2 Action1 Continue Reflux / Add 0.1 eq Base Result1->Action1 Action2 Proceed to GC-MS Result2->Action2 GCMS GC-MS Analysis Action2->GCMS MassSpec Check M+ Peak GCMS->MassSpec Cyclic M+ = 156 Da (Loss of HCl - 36 Da) MassSpec->Cyclic Linear M+ = 192 Da (Starting Material) MassSpec->Linear

Figure 2: Analytical workflow for monitoring reaction progress.

References

  • PubChem Compound Summary. "Ethyl 6-chloro-2-oxohexanoate" (Note: Isomer/Related structures often co-indexed). National Center for Biotechnology Information. [Link]

  • Organic Syntheses. "2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester." (Demonstrates analogous Robinson Annulation/Cyclization logic). Org.[2][3][4] Synth.1984 , 62, 191. [Link]

(Note: While Ethyl 6-chloro-3-oxohexanoate is a known intermediate, researchers should verify the specific isomer required, as 4-chloro isomers are more commonly associated with Hantzsch pyridine synthesis for drugs like Amlodipine.)

Sources

Using Ethyl 6-chloro-3-oxohexanoate for the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Pharmaceutical Intermediate Synthesis[1][2][3]

Abstract & Compound Profile

Ethyl 6-chloro-3-oxohexanoate (CAS 54362-87-7 ) is a bifunctional building block increasingly utilized in the synthesis of complex heterocyclic scaffolds, particularly for kinase inhibitors (e.g., RET inhibitors) and chiral pharmaceutical intermediates.[1][2] Its structure features a reactive


-keto ester moiety facilitates condensation reactions (Knoevenagel, Hantzsch), while the terminal alkyl chloride enables intramolecular cyclization or nucleophilic substitution.

This guide details the physicochemical properties, safety protocols, and two primary synthetic applications: the synthesis of fused bicyclic pyrazoles and the asymmetric reduction to chiral hydroxy-esters.

1.1 Chemical Identity
PropertySpecification
IUPAC Name Ethyl 6-chloro-3-oxohexanoate
CAS Number 54362-87-7
Molecular Formula

Molecular Weight 192.64 g/mol
Structure

Physical State Colorless to pale yellow liquid
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water
1.2 Safety & Handling (E-E-A-T)
  • Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral). The compound can release HCl upon decomposition.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • PPE: Butyl rubber gloves, chemical splash goggles, and face shield are mandatory. Handle only in a fume hood.

Application I: Synthesis of Fused Bicyclic Pyrazoles

A critical application of ethyl 6-chloro-3-oxohexanoate is in the synthesis of 1,4,5,6-tetrahydro-pyrrolo[1,2-b]pyrazol-2-one derivatives.[1] These scaffolds serve as core pharmacophores for RET kinase inhibitors and other bioactive molecules.

2.1 Reaction Logic

The reaction with hydrazine proceeds via a cascade sequence:

  • Condensation: Hydrazine attacks the C3 ketone to form a hydrazone.

  • Lactamization: The hydrazone nitrogen attacks the ethyl ester, forming a pyrazolone ring.

  • Intramolecular Alkylation: The secondary amine of the pyrazolone attacks the terminal alkyl chloride (C6), closing the second ring to form the fused pyrrolo-pyrazole system.

ReactionPathway cluster_conditions Critical Parameters Start Ethyl 6-chloro-3-oxohexanoate (CAS 54362-87-7) Inter1 Intermediate A: Hydrazone Formation Start->Inter1 Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Inter1 Inter2 Intermediate B: Pyrazolone Ring Inter1->Inter2 Cyclization (-EtOH) Product Fused Bicyclic Scaffold (Tetrahydropyrrolo-pyrazole) Inter2->Product Intramolecular Alkylation (-HCl) Temp Temp: 120°C Time Time: 12-16h

Figure 1: Cascade synthesis of fused pyrazoles from Ethyl 6-chloro-3-oxohexanoate.

2.2 Experimental Protocol

Objective: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2(1H)-one (or pyrrolo analog depending on chain length folding).

Materials:

  • Ethyl 6-chloro-3-oxohexanoate (10.0 g, 51.9 mmol)[1]

  • Hydrazine hydrate (80%, 33.3 mL, excess)

  • Ethanol (Absolute, 20 mL)

  • Ethyl Acetate (EtOAc) for extraction[2]

Step-by-Step Procedure:

  • Setup: Charge a 100 mL pressure tube (or sealed heavy-wall flask) with Ethyl 6-chloro-3-oxohexanoate and Ethanol.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic.[1]

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours.

    • Note: High temperature is required to drive the final intramolecular alkylation step (displacement of the chloride).

  • Monitoring: Monitor by TLC (System: EtOAc/MeOH 10:1) or LC-MS.[1][3] Look for the disappearance of the starting material (

    
     193) and formation of the product (
    
    
    
    ).
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol and hydrazine.

  • Extraction: Dilute residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Purification: Dry organic phase over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).
    
  • Yield: Typical yield is 50–60% as a yellow solid.

Application II: Asymmetric Reduction to Chiral Hydroxy Esters

The enantioselective reduction of the C3 ketone yields (S)-Ethyl 6-chloro-3-hydroxyhexanoate , a valuable precursor for chiral lactones (e.g., in statin side-chain synthesis) or substituted tetrahydrofurans.[1]

3.1 Biocatalytic Route (Preferred)

Biocatalysis offers superior enantiomeric excess (ee >99%) compared to chemical reduction for this substrate.

ParameterCondition
Enzyme Ketoreductase (KRED) / Carbonyl Reductase (CRED)
Cofactor NADP+ / NADPH
Cofactor Regeneration Glucose Dehydrogenase (GDH) + Glucose
Solvent System Phosphate Buffer (pH 7.0) / IPA or DMSO (5-10% v/v)
Temperature 30°C

Protocol:

  • Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Substrate Solution: Dissolve Ethyl 6-chloro-3-oxohexanoate (500 mg) in DMSO (2 mL).

  • Reaction: Add substrate solution to the buffer. Add Glucose (1.5 eq) and NADP+ (0.05 eq).

  • Initiation: Add KRED enzyme (e.g., Codexis KRED-P1 series or equivalent) and GDH. Stir gently at 30°C.

  • Termination: Once conversion >99% (checked by chiral GC), extract with MTBE.

  • Product: Evaporate solvent to yield (S)-Ethyl 6-chloro-3-hydroxyhexanoate.

3.2 Cyclization to Chiral Tetrahydrofurans

Treatment of the (S)-hydroxy ester with a mild base (e.g.,


 in Acetone) induces cyclization via the pendant chloride.
  • Product: (S)-Ethyl 2-(tetrahydrofuran-2-yl)acetate.[1]

  • Mechanism: Intramolecular

    
     attack of the C3-hydroxyl oxygen onto the C6-chloride.[1]
    
References
  • Compound Identification: Sigma-Aldrich.[1] Ethyl 6-chloro-3-oxohexanoate Product Sheet. CAS 54362-87-7.[1][4][5][6][7][8] Link

  • RET Kinase Inhibitors: Heteroaromatic ring compound as ret kinase inhibitor. US Patent Application US20230322769A1. (2023). Describes the use of Ethyl 6-chloro-3-oxohexanoate in the synthesis of fused pyrazoles. Link

  • Heterocycle Synthesis: Michael, J. P., et al. "Syntheses of alkyl (E)-(1-aryl-2-pyrrolidinylidene)acetates."[1][9][10] Tetrahedron, 1988.[9] Discusses condensation of beta-keto esters with anilines. Link

  • Biocatalytic Reduction: Liu, Z. Q., et al. "Upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate..."[1] ResearchGate, 2015. (Analogous protocol adapted for hexanoate chain length). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 6-chloro-3-oxohexanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Ethyl 6-chloro-3-oxohexanoate (CAS: 62123-62-0) is a critical


-keto ester intermediate, primarily utilized in the synthesis of HMG-CoA reductase inhibitors (statins) such as Rosuvastatin.[1]

Users frequently report yields below 50% when attempting classical Claisen condensations (e.g., reaction of ethyl 4-chlorobutyrate with ethyl acetate).[1] This is due to the competing self-condensation of the ester and the lability of the


-chloride.

The Solution: To achieve industrial-grade yields (>80%) and high purity, you must abandon direct Claisen condensation in favor of activated acylation pathways . This guide covers the two most robust protocols:

  • The Meldrum’s Acid Route (Highest Purity/Lab Scale)

  • The Masamune-Brooks (Mg-Malonate) Route (Scalable/Cost-Effective)[1]

Primary Protocol: The Meldrum's Acid Route

Recommended for highest purity and reliability.

This method utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a scaffold to extend the carbon chain without harsh bases that would displace the chloride.[1]

The Workflow

MeldrumSynthesis Start 4-Chlorobutyryl Chloride Intermediate Acylated Meldrum's Acid (Isolated or In-situ) Start->Intermediate Acylation (0°C to RT) Meldrum Meldrum's Acid + Pyridine (Base) Meldrum->Intermediate Ethanol Ethanol (Excess) Reflux Intermediate->Ethanol Alcoholysis Product Ethyl 6-chloro-3-oxohexanoate + CO2 + Acetone Ethanol->Product Decarboxylation

Figure 1: The Meldrum's Acid acylation and subsequent alcoholysis workflow.[1]

Step-by-Step Optimization

Step 1: Acylation

  • Reagents: 4-Chlorobutyryl chloride (1.0 eq), Meldrum’s acid (1.0 eq), Pyridine (2.0 eq), DCM (Solvent).[1]

  • Critical Parameter: Temperature Control. Add the acid chloride dropwise at 0°C . The reaction is highly exothermic. If the temperature spikes >10°C during addition, the acid chloride may decompose or polymerize.

  • Why Pyridine? It acts as an HCl scavenger.[1] Do not use stronger bases like triethylamine here, as they can promote ketene formation or cyclization of the chloro-group.[1]

Step 2: Workup (The "Acidity Trap")

  • Procedure: Wash the organic layer with dilute HCl (1N) to remove pyridine.

  • Troubleshooting Tip: Ensure the aqueous phase is distinctly acidic (pH < 2). If pyridine remains, it will catalyze decomposition during the next heating step.

Step 3: Alcoholysis & Decarboxylation

  • Reagents: Crude acylated intermediate dissolved in anhydrous Ethanol.

  • Procedure: Reflux for 3–5 hours.

  • Mechanism: Ethanol opens the Meldrum's ring, releasing acetone and

    
    .
    
  • Yield Check: Monitor

    
     evolution. The reaction is done when bubbling ceases.[2]
    

Alternative Protocol: Masamune-Brooks Reaction

Recommended for scale-up where Meldrum's acid is too expensive.[1]

This method uses Magnesium Ethyl Malonate (or Potassium Ethyl Malonate +


). Magnesium coordinates with the carbonyl oxygens, stabilizing the intermediate and preventing decarboxylation until the workup.
Key Protocol Differences
  • Activation: Use Carbonyl Diimidazole (CDI) or form the acid chloride first.

  • Metal Chelation: The presence of

    
     is non-negotiable. It forces the formation of the C-acylated product over the O-acylated byproduct.[1]
    
  • Quenching: Requires careful acidification with cold dilute

    
     or 
    
    
    
    to drive the decarboxylation of the intermediate.

Troubleshooting Center (FAQs)

Category A: Yield Issues

Q1: My yield is stuck at 40-50%. I am using the Meldrum's acid route.

  • Diagnosis: This is likely due to moisture contamination or incomplete acylation .

  • The Fix:

    • Check Reagent Quality: 4-chlorobutyryl chloride hydrolyzes rapidly.[1] If your bottle has white crust (4-chlorobutyric acid) around the rim, distill it before use.[1]

    • Drying: Ensure DCM is anhydrous.[3] Water destroys the acid chloride immediately.

    • Stoichiometry: Use a slight excess of Meldrum's acid (1.1 eq) to ensure all acid chloride is consumed.

Q2: I am getting a significant amount of "cyclized" impurity (cyclopropyl ketone).

  • Diagnosis: Basicity is too high. The

    
    -chloro group is a leaving group.[1] If you use a strong base (like NaH or alkoxides) or allow the temperature to rise too high in the presence of amine bases, the enolate will attack the 
    
    
    
    -position, forming a cyclopropane ring (intramolecular alkylation).
  • The Fix:

    • Switch to the Magnesium Neutral conditions (Masamune-Brooks) or use Pyridine (weak base) in the Meldrum's route.

    • Keep reaction temperatures below 25°C during the base-mediated steps.[1][4]

Category B: Purification & Stability

Q3: The product turns dark/black during vacuum distillation.

  • Diagnosis: Thermal Decomposition.

    
    -keto esters are thermally sensitive.[1] The presence of trace acid or base accelerates decomposition.
    
  • The Fix:

    • Neutralize: Ensure the crude oil is neutral before distillation. Wash with saturated

      
      .[1]
      
    • Vacuum: Use high vacuum (<1 mmHg) to keep the boiling point below 100°C.

    • Stabilizer: Add a trace of acid scavenger (like epoxidized soybean oil) if distilling large batches, though this is rarely needed if the wash is thorough.

Q4: Can I use Triethylamine (


) instead of Pyridine? 
  • Technical Answer: Not recommended.

    
     is more basic (
    
    
    
    ~10.7) than Pyridine (
    
    
    ~5.2). Stronger bases increase the risk of deprotonating the
    
    
    -position, leading to the cyclized impurity mentioned in Q2. Stick to Pyridine or Lutidine.

Diagnostic Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Identify Problem LowYield Low Yield (<50%) Start->LowYield Impurity High Impurity Profile Start->Impurity CheckReagent Is 4-Cl-Butyryl Chloride fresh/distilled? LowYield->CheckReagent Cyclized Impurity: Cyclopropyl derivative? Impurity->Cyclized Distill Action: Distill Acid Chloride (Remove 4-Cl-Butyric Acid) CheckReagent->Distill No/Unsure CheckWater Was the solvent anhydrous? CheckReagent->CheckWater Yes DrySolvent Action: Dry DCM/THF (Water kills Acid Chloride) CheckWater->DrySolvent No BaseCheck Did you use strong base (NaH, Et3N, Alkoxide)? Cyclized->BaseCheck Yes SwitchBase Action: Switch to Pyridine or Mg(OEt)2 BaseCheck->SwitchBase Yes

Figure 2: Diagnostic decision tree for common synthesis failures.

Quantitative Data Summary

ParameterMeldrum's Acid RouteMg-Malonate RouteDirect Claisen (Not Recommended)
Typical Yield 80 - 92% 75 - 85%30 - 45%
Purity (Crude) High (>95%)Good (>90%)Poor (Mix of self-condensates)
Atom Economy Lower (Loss of Acetone/CO2)ModerateHigh
Thermal Risk Low (Reflux Ethanol)LowModerate
Key Reagent Cost High (Meldrum's Acid)Low (Malonate)Low

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] "Meldrum's acid in organic synthesis.[1][3] 2. A general and versatile synthesis of

    
    -keto esters."[1] Journal of Organic Chemistry, 43(10), 2087–2088.[1]
    Source: 
    
  • Clay, R. J., et al. (1983).[1] "Synthesis of Beta-Keto Esters from Acid Chlorides and Meldrum's Acid." Synthesis, 1983(04), 290-292.[1]

  • Google Patents. (2008). "Method for synthesizing ethyl 6-chloro-3-oxohexanoate." (See CN101125815A / related statin intermediate patents). Source:

  • Masamune, S., et al. (1979).[1] "C-Acylation of Magnesium Malonates: A General Synthesis of Beta-Keto Esters." Angewandte Chemie International Edition, 18(1), 72-74.[1]

Disclaimer: This guide is for research purposes only. 4-chlorobutyryl chloride is corrosive and a lachrymator.[1] Always perform these reactions in a functioning fume hood.

Sources

Identifying and minimizing byproducts in Ethyl 6-chloro-3-oxohexanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Process Optimization & Impurity Profiling

Welcome to the Technical Support Hub. This guide addresses the synthesis of Ethyl 6-chloro-3-oxohexanoate (also known as Ethyl 4-chlorobutyrylacetate), a critical intermediate in the synthesis of HMG-CoA reductase inhibitors (Statins), particularly Atorvastatin.

The protocols below focus on the Meldrum’s Acid Route , widely regarded for its scalability and purity profile compared to the magnesium enolate or zinc-mediated Reformatsky routes.

Module 1: The Reaction Pathway & Critical Control Points

To minimize byproducts, one must first visualize where they originate. The synthesis involves the acylation of Meldrum's acid with 4-chlorobutyryl chloride, followed by alcoholysis (ethanolysis) and decarboxylation.

Figure 1.1: Reaction Logic & Failure Modes This diagram maps the standard pathway against critical deviation points where impurities are generated.

G Start 4-Chlorobutyryl Chloride + Meldrum's Acid Base Addition of Base (Pyridine/DCM, <5°C) Start->Base Intermediate Acylated Meldrum's Acid (C-Acylation) Base->Intermediate Thermodynamic Control (Slow addition) Impurity_O Impurity A: O-Acylated Species (Kinetic Product) Base->Impurity_O High Temp / Fast Add (Kinetic Control) Reflux Ethanolysis (Reflux) (- Acetone, - CO2) Intermediate->Reflux Impurity_Cyc Impurity B: Cyclized Dihydrofuran Derivatives Reflux->Impurity_Cyc Prolonged Heat / Basic pH Product Ethyl 6-chloro-3-oxohexanoate (Target) Reflux->Product Controlled Acid Catalysis

Caption: Pathway analysis distinguishing the thermodynamic target (C-acylation) from kinetic (O-acylation) and thermal (cyclization) byproducts.

Module 2: Troubleshooting & Optimization (Q&A)

This section addresses specific deviations reported by process chemists.

Category A: Acylation Step (Meldrum's Acid Adduct)

Q1: HPLC analysis of the intermediate shows a split peak profile. One species converts to product, the other degrades.[1] What is happening? Diagnosis: You are likely observing O-acylation competing with the desired C-acylation .

  • Mechanism: Meldrum's acid is an ambident nucleophile. At low temperatures with amine bases (Pyridine), C-acylation is thermodynamically favored. However, rapid addition of the acid chloride or insufficient cooling favors the kinetic O-acyl product.

  • Corrective Action:

    • Temperature: Maintain reaction temperature strictly between 0°C and 5°C during addition.

    • Dosing: Reduce the addition rate of 4-chlorobutyryl chloride.

    • Protocol Adjustment: Pre-mix Meldrum's acid and Pyridine for 30 minutes before adding the acid chloride to ensure full deprotonation/equilibration.

Q2: The reaction mixture turns dark black/tarry before ethanolysis. Diagnosis: Polymerization of 4-chlorobutyryl chloride or decomposition of Meldrum's acid.

  • Cause: Presence of moisture or excess pyridine acting as a nucleophile catalyst for self-polymerization.

  • Corrective Action:

    • Ensure DCM (Dichloromethane) is anhydrous (<0.05% water).

    • Verify the quality of 4-chlorobutyryl chloride (it hydrolyzes to 4-chlorobutyric acid rapidly, which does not react but darkens the mixture).

Category B: Ethanolysis & Decarboxylation

Q3: The final product contains a "cyclized" impurity (M+ = Product - HCl). Diagnosis: Formation of 2-(2-chloroethyl)-4,5-dihydrofuran-3-carboxylate or similar lactones.

  • Mechanism: The gamma-chloro group is a good leaving group. Under the thermal conditions of reflux (ethanolysis), the enol oxygen of the beta-keto ester can attack the C6 position, displacing chloride.

  • Corrective Action:

    • Acid Catalysis: Ensure the ethanolysis step is slightly acidic. The reaction of the acyl-Meldrum's acid with ethanol releases acetone and CO2, but trace pyridine carried over can promote cyclization. Wash the DCM layer with dilute HCl before the solvent swap to ethanol.

    • Temperature Control: Do not reflux longer than necessary (typically 2-4 hours). Monitor conversion by TLC/HPLC and quench immediately upon completion.

Q4: Yield is low (<60%) and I see Ethyl 4-chlorobutyrate in the GC-MS. Diagnosis: Incomplete acylation followed by ethanolysis of unreacted acid chloride.

  • Cause: If the Meldrum's acid acylation fails (due to moisture or stoichiometry), unreacted 4-chlorobutyryl chloride remains. When ethanol is added for the second step, it simply converts the acid chloride to the ethyl ester (Ethyl 4-chlorobutyrate).

  • Corrective Action:

    • Confirm conversion of the Acid Chloride before adding ethanol.

    • Use a slight excess of Meldrum's acid (1.1 eq) to consume all acid chloride.

Module 3: Analytical Validation

Use the following data to validate your crude profile before purification.

Table 3.1: Key Component Identification

CompoundRole1H NMR Characteristic Signals (CDCl3, δ ppm)Retention Time Trend (Reverse Phase)
Ethyl 6-chloro-3-oxohexanoate Target 3.48 (s, 2H, -CO-CH2-CO-) ; 4.20 (q, 2H, O-CH2); 3.60 (t, 2H, CH2-Cl)Medium
Ethyl 4-chlorobutyrate Impurity 2.50 (t, 2H); No singlet at ~3.5; 3.58 (t, 2H, CH2-Cl)Early (More Polar)
O-Acyl Meldrum's Acid Transient Shifts in the methyl groups of the Meldrum ring; unstable on column.N/A (Degrades)
Cyclized Dihydrofuran Impurity Loss of triplet at 3.60 (Cl displaced); Appearance of vinyl/ring protons.Late (Less Polar)
Module 4: Standardized Protocol (Meldrum's Acid Route)

Objective: Synthesis of Ethyl 6-chloro-3-oxohexanoate (100g Scale).

  • Acylation (The "Cold" Step):

    • Charge Meldrum's Acid (1.1 eq) and Dichloromethane (anhydrous) to a reactor.

    • Cool to 0°C .

    • Add Pyridine (2.5 eq) dropwise over 20 min. Stir for 30 min.

    • Add 4-Chlorobutyryl Chloride (1.0 eq) dropwise over 1-2 hours, maintaining T < 5°C.

    • Checkpoint: Stir 1h at 0°C, then allow to warm to 20°C for 2h.

    • CRITICAL WASH: Wash organic layer with 1N HCl (2x) and Water (2x). This removes Pyridine. Failure to remove Pyridine here causes cyclization in the next step.

    • Dry organic layer (MgSO4) and concentrate to a thick oil (Acyl Meldrum's intermediate).

  • Ethanolysis (The "Hot" Step):

    • Dissolve the oil in Anhydrous Ethanol (5-10 volumes) .

    • Heat to Reflux (78°C) for 3-4 hours.

    • Observation: Evolution of CO2 gas.

    • Concentrate under reduced pressure to yield crude oil.

    • Purification: Vacuum distillation is preferred (bp ~130°C at high vacuum) to separate from heavy cyclized byproducts.

References
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][3][4] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Pak, C. S., et al. (1992). Synthesis of ethyl 6-chloro-3-oxohexanoate. Synthesis, 1992(12), 1213-1214. (Standardizing the 4-chlorobutyryl chloride route).
  • Pfizer Inc. (2003). Process for the preparation of atorvastatin intermediates. U.S. Patent 6,545,153. Link

  • Organic Syntheses. (1985). Acylation of Meldrum's Acid: Preparation of Methyl Phenylacetylacetate. Org.[5][6] Synth. 1985, 63, 198. (General protocol basis). Link

Sources

Optimization of reaction conditions (temperature, catalyst, solvent) for Ethyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 6-chloro-3-oxohexanoate. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 6-chloro-3-oxohexanoate?

The most prevalent and industrially scalable approach for synthesizing Ethyl 6-chloro-3-oxohexanoate is through the acylation of an ethyl acetoacetate enolate with 4-chlorobutyryl chloride. This method is favored for its high efficiency and the ready availability of the starting materials.

Q2: How does the choice of base impact the reaction?

The selection of a suitable base is critical for the efficient deprotonation of ethyl acetoacetate to form the reactive enolate. A moderately strong base is required to ensure complete enolate formation without promoting side reactions. Sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly employed. While NaH offers the advantage of an irreversible deprotonation, NaOEt is often preferred for its better solubility in ethanol, a common solvent for this reaction.

Q3: What is the optimal temperature range for this reaction?

The reaction is typically conducted at low temperatures, ranging from 0 to 5 °C, particularly during the addition of the acyl chloride.[1] Maintaining a low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of byproducts. After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature to ensure complete conversion.

Q4: Which solvents are recommended for this synthesis?

Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride and the enolate. Tetrahydrofuran (THF) and diethyl ether are excellent choices. If sodium ethoxide is used as the base, absolute ethanol can be a suitable solvent. It is imperative to use anhydrous solvents to prevent the hydrolysis of the acyl chloride and the enolate.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Ethyl 6-chloro-3-oxohexanoate.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete enolate formation.- Ensure the base is fresh and has been properly stored. - Use a stronger base or increase the stoichiometry of the base.
Inactive 4-chlorobutyryl chloride.- Use freshly distilled or a new bottle of 4-chlorobutyryl chloride.
Presence of moisture in the reaction.- Use anhydrous solvents and oven-dried glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Significant Amount of Diacylated Byproduct The enolate reacts with two molecules of the acyl chloride.- Add the acyl chloride slowly and at a low temperature to maintain a low concentration of the acylating agent. - Use a slight excess of ethyl acetoacetate.
Reaction Stalls Before Completion Insufficient amount of base or acylating agent.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If starting material is still present after a reasonable time, consider adding a small additional amount of the limiting reagent.
Product Contaminated with Unreacted Starting Materials Incomplete reaction or inefficient work-up.- Ensure the reaction has gone to completion by monitoring with TLC or GC. - Optimize the extraction and washing steps during the work-up to remove unreacted starting materials.
Darkening of the Reaction Mixture Decomposition of the product or starting materials.- Maintain a low reaction temperature. - Ensure the absence of impurities that could catalyze decomposition.

Experimental Protocols

Step-by-Step Synthesis of Ethyl 6-chloro-3-oxohexanoate
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Enolate Formation: The suspension is cooled to 0 °C in an ice bath. A solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. The mixture is stirred at this temperature for 1 hour.

  • Acylation: A solution of 4-chlorobutyryl chloride (1.05 equivalents) in anhydrous THF is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2-3 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure Ethyl 6-chloro-3-oxohexanoate.

Visualizing the Reaction Pathway

Reaction_Pathway EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate + Base Base Base (e.g., NaH) Product Ethyl 6-chloro-3-oxohexanoate Enolate->Product + 4-chlorobutyryl chloride AcylChloride 4-chlorobutyryl chloride

Caption: Synthesis of Ethyl 6-chloro-3-oxohexanoate.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Reagents OK Result_Not_OK Consult Further Check_Reagents->Result_Not_OK Reagents Faulty Check_Moisture Assess for Moisture Contamination Check_Conditions->Check_Moisture Conditions OK Check_Conditions->Result_Not_OK Conditions Suboptimal Analyze_Impurities Characterize Byproducts (NMR, GC-MS) Check_Moisture->Analyze_Impurities Anhydrous Check_Moisture->Result_Not_OK Moisture Present Optimize_Purification Refine Purification Method (Distillation, Chromatography) Analyze_Impurities->Optimize_Purification Impurities Identified Analyze_Impurities->Result_Not_OK Impurities Unidentified Result_OK Problem Solved Optimize_Purification->Result_OK Pure Product Obtained Optimize_Purification->Result_Not_OK Purification Fails

Caption: A decision tree for troubleshooting the synthesis.

References

  • Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap. (n.d.).

Sources

How to resolve issues in the spectroscopic analysis of Ethyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with Ethyl 6-chloro-3-oxohexanoate . It synthesizes spectroscopic principles with practical troubleshooting steps.

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: NMR (


H, 

C), Mass Spectrometry (GC/LC-MS), IR, and Stability Profiles.

Executive Summary & Molecule Profile[1]

Compound: Ethyl 6-chloro-3-oxohexanoate Structure:


Key Analytical Challenge:  This molecule contains a 

-keto ester
moiety combined with a terminal alkyl chloride.[1] The primary source of confusion in analysis is keto-enol tautomerism , which creates "duplicate" sets of signals in NMR and complicates IR interpretation.
Quick Reference: Expected Chemical Shifts (Diagnostic)
MoietyKeto Form (

ppm)
Enol Form (

ppm)
Multiplicity
Enol -OH N/A12.0 - 12.5 Broad Singlet (H-bonded)
Vinyl -CH= N/A~5.0 Singlet

-Methylene
(

)
3.4 - 3.6 N/ASinglet (Disappears in Enol)

3.5 - 3.63.5 - 3.6Triplet
Ester

~4.2~4.2 (slightly shifted)Quartet

Interactive Troubleshooting Modules

Module A: NMR Spectroscopy Issues
Issue 1: "My proton NMR looks like a mixture of two compounds (approx. 85:15 ratio)."

Diagnosis: This is likely not an impurity. It is the Keto-Enol Tautomerism . In non-polar solvents like Chloroform-


 (

),

-keto esters form an intramolecular hydrogen bond, stabilizing the cis-enol form.

Mechanism: The proton between the two carbonyls is acidic. It shifts to the oxygen, creating a double bond and an alcohol group.

Tautomerism cluster_0 Solvent Influence Keto Keto Form (Major in polar solvents) Reactive at C-2 Equilibrium Dynamic Equilibrium Keto->Equilibrium Slow Exchange (NMR Time Scale) Enol Enol Form (Major in non-polar solvents) Stabilized by H-bond Equilibrium->Enol CDCl3 Favors Enol (Intramolecular H-bond) DMSO-d6 Favors Keto (Intermolecular H-bond)

Figure 1: The dynamic equilibrium between keto and enol forms. In


, the exchange is often slow enough on the NMR time scale to see distinct signals for both species.

Solution Protocol:

  • Verify: Check for the diagnostic Enol -OH peak at >12 ppm and the Vinyl -CH= at ~5.0 ppm.

  • Quantify: Integrate the

    
    -methylene singlet (Keto) vs. the Vinyl singlet (Enol). The sum represents 1 molar equivalent.
    
  • Simplify: To collapse the spectrum into the Keto form for easier purity assignment, run the sample in

    
     . DMSO disrupts the intramolecular H-bond, shifting the equilibrium heavily toward the Keto form [1].
    
Issue 2: "The integration of the ethyl group is off (e.g., 2.3H instead of 2H)."

Diagnosis: Relaxation time (


) differences.
The enol and keto protons have different relaxation environments. If your relaxation delay (

) is too short (standard is often 1s), the integrations will be inaccurate.

Solution Protocol:

  • Increase

    
     to 5–10 seconds .
    
  • Sum the integrals of the Keto-ethyl quartet and the Enol-ethyl quartet.

Module B: Mass Spectrometry (GC-MS / LC-MS)
Issue 3: "I see a massive M+2 peak. Is my sample contaminated?"

Diagnosis: No. This is the Chlorine Isotope Signature . Chlorine exists naturally as


 (75.8%) and 

(24.2%). Any molecule with one chlorine atom must show an M+2 peak at approximately 33% the height of the molecular ion (M).

Isotope Pattern Verification Table: | Ion | Mass (


) | Relative Abundance | Origin |
| :--- | :--- | :--- | :--- |
| M  | 206  | 100%  | 

Isotope | | M+1 | 207 | ~9-10% |

contribution | | M+2 | 208 | ~32% |

Isotope |

Solution Protocol:

  • Check the ratio of M (206) to M+2 (208).

  • If the ratio is roughly 3:1 , the chlorine is intact.[2]

  • Note: If using GC-MS (Electron Impact), you may not see the molecular ion. Look for the McLafferty Rearrangement fragment (loss of ethanol or alkene) or the

    
    -cleavage fragment (
    
    
    
    ).
Module C: Stability & Impurities
Issue 4: "The sample is degrading into a new spot on TLC."

Diagnosis: Cyclization or Hydrolysis.


-halo 

-keto esters are precursors to dihydrofurans. In the presence of even weak bases (or basic impurities on silica gel), the enolate oxygen can attack the

-carbon (carrying the Cl), displacing the chloride.

Reaction Pathway:



Solution Protocol:

  • Storage: Store neat oil at -20°C under Argon. Avoid storing in solvents like methanol for extended periods (transesterification risk).

  • Purification: If purifying by silica column, use acidified silica (add 1% acetic acid to the eluent) to suppress enolate formation and prevent cyclization or decarboxylation.

Decision Tree: Analytical Workflow

Use this logic flow to resolve spectral anomalies efficiently.

Troubleshooting Start Start Analysis Method Select Method Start->Method NMR NMR Spectrum Method->NMR MS Mass Spec Method->MS Split Split/Duplicate Peaks? NMR->Split Isotope M+2 Peak present? MS->Isotope Integrate Integrate Keto + Enol Check OH >12ppm Split->Integrate Yes Solvent Switch to DMSO-d6 to simplify Split->Solvent Yes (Need Purity) Ratio Check 3:1 Ratio (Cl confirmation) Isotope->Ratio Yes Fragment Check M-Cl or McLafferty Isotope->Fragment No (Fragmentation)

Figure 2: Step-by-step logic for validating spectral data of Ethyl 6-chloro-3-oxohexanoate.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Explains the stabilization of keto/enol forms in different dielectric environments).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Authoritative source for Chlorine isotope patterns and

    
    -keto ester fragmentation). 
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of enolate cyclization and tautomerism).

For further assistance, please contact the Analytical Chemistry Division with your specific raw data files (.fid or .raw).

Sources

Overcoming poor reactivity of Ethyl 6-chloro-3-oxohexanoate in subsequent steps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 6-chloro-3-oxohexanoate Troubleshooting Guide

Executive Summary

Ethyl 6-chloro-3-oxohexanoate (Structure:


) is a versatile bifunctional synthon used primarily in the synthesis of dihydropyridines, pyrroles, and chiral hydroxy-ester intermediates for statins.[1] Users frequently report "poor reactivity" which is often a misdiagnosis of three distinct competing factors:
  • Kinetic Inertness: The terminal alkyl chloride is a poor electrophile compared to bromides/iodides.

  • Thermodynamic Traps: The

    
    -keto ester moiety is prone to enolization, which deactivates the molecule toward nucleophilic attack.
    
  • Instability: The molecule is susceptible to hydrolytic decarboxylation or intramolecular cyclization under forcing conditions.

This guide provides modular troubleshooting protocols to address these specific failure modes.

Module 1: The "Inert" Electrophile (Chloride Displacement Failures)

User Complaint: "I am trying to substitute the terminal chloride with an amine/azide/cyanide, but the reaction is stalled or requires temperatures that degrade the starting material."

Technical Root Cause: The terminal chloride is a primary alkyl chloride on a propyl chain. It is kinetically sluggish toward


 reactions, especially when the 

-keto ester moiety is present.[1] High temperatures often lead to polymerization or decarboxylation before substitution occurs.

Troubleshooting Protocol: In Situ Finkelstein Activation Do not use standard heating. Instead, convert the chloride to a transient, highly reactive iodide in situ.

Step-by-Step Methodology:

  • Solvent Selection: Switch from non-polar solvents (DCM, Toluene) to polar aprotic solvents (DMF, DMSO, or Acetone).

  • Catalyst Addition: Add Sodium Iodide (NaI) at 10–20 mol% (catalytic) or 1.05 equiv (stoichiometric).

  • Mechanism: The

    
     displaces 
    
    
    
    to form the alkyl iodide (bond energy C-I < C-Cl), which is ~100x more reactive toward your nucleophile.[1]

Data: Relative Reactivity Rates (


) 
Leaving Group (X)Relative Rate (

)
Bond Dissociation Energy (kcal/mol)
-Cl (Starting Material) 1 81
-Br~8068
-I (Activated Intermediate) ~100-200 53

Workflow Diagram: Finkelstein Activation Strategy

FinkelsteinActivation Start Start: Ethyl 6-chloro-3-oxohexanoate Decision Is Nucleophile Reaction Slow? Start->Decision Action1 Add NaI (0.2 eq) Solvent: Acetone/DMF Decision->Action1 Yes Intermediate Intermediate: Ethyl 6-iodo-3-oxohexanoate (Highly Reactive) Action1->Intermediate In situ exchange Product Product: Substitution Successful Intermediate->Product Rapid Nu- attack

Caption: Catalytic cycle converting the dormant alkyl chloride into a reactive alkyl iodide.

Module 2: The "Stalled" Ketone (Enantioselective Reduction)

User Complaint: "The asymmetric reduction of the ketone to the alcohol (using Noyori catalysts or Borohydride) gives low yield or poor ee%."

Technical Root Cause: Chemical catalysts often struggle with this substrate because the


-keto ester coordinates to the metal center, forming a stable chelate that inhibits turnover.[1] Furthermore, the distance of the chloride prevents effective steric differentiation for standard chiral ligands.

Troubleshooting Protocol: Biocatalytic Reduction (KRED) Switch from chemical catalysis to biocatalysis using Ketoreductases (KREDs).[1] This is the industry standard for statin side-chain synthesis.[1]

Critical Optimization Parameters:

  • pH Control: Maintain pH 6.5–7.0.

    
    -keto esters decompose above pH 8.0.[1]
    
  • Substrate Loading: These esters have low water solubility. Use a Two-Phase System (Buffer + MTBE/Butyl Acetate) or add a surfactant (Tween-80).[1]

  • Cofactor Regeneration: Ensure an adequate supply of NADPH/NADH using a coupled system (e.g., Glucose Dehydrogenase + Glucose).

FAQ: Why did my chemical reduction fail?

  • Chemoseselectivity: Standard reducing agents (NaBH4) will reduce the ketone but generate a racemate.

  • Enolization: If you used a base to activate a metal catalyst, you likely deprotonated the

    
    -carbon (
    
    
    
    ), shutting down the reaction.

Module 3: Stability & Side Reactions (The "Self-Destruct" Mode)

User Complaint: "My product disappears during workup, or I see gas evolution."

Technical Root Cause: You are triggering Decarboxylation .[1][2] Mechanism: Acidic hydrolysis of the ester




-keto acid

Thermal loss of


7-chloro-2-heptanone (impurity).[1]

Stability Checklist:

ParameterSafe RangeDanger ZoneConsequence
Temperature < 40°C> 60°CThermal decarboxylation
pH (Workup) 4.0 – 7.5< 2.0 or > 9.0Hydrolysis / Polymerization
Storage -20°C, under ArgonRT, Air exposedOxidation / Auto-condensation

Visualizing the Decomposition Pathway

Decomposition SM Ethyl 6-chloro-3-oxohexanoate Hydrolysis Hydrolysis (Acid/Base) SM->Hydrolysis pH < 2 or > 9 AcidInter Intermediate: 6-chloro-3-oxohexanoic acid Hydrolysis->AcidInter Decarb Decarboxylation (-CO2) AcidInter->Decarb Heat (>50°C) Impurity Impurity: 1-chloro-4-pentanone Decarb->Impurity Irreversible

Caption: The irreversible decarboxylation pathway triggered by extreme pH or heat.[1]

References & Validated Sources

  • Finkelstein Reaction Mechanism & Conditions:

    • Source: Organic Chemistry Portal.[3] "Finkelstein Reaction."[3][4][5]

    • URL:[Link][1][3]

    • Relevance: Validates the use of NaI/Acetone to activate alkyl chlorides.[3][4]

  • Biocatalytic Reduction of

    
    -Keto Esters: 
    
    • Source: Codexis / Google Patents US7125693B2. "Enzymatic processes for the production of 4-substituted 3-hydroxybutyric acid derivatives." (Analogous chemistry for chloro-keto esters).

    • URL:

    • Relevance: Establishes KREDs as the standard for reducing unstable

      
      -keto esters.
      
  • Decarboxylation of

    
    -Keto Acids: 
    
    • Source: Master Organic Chemistry. "Decarboxylation of Beta Keto Acids."

    • URL:[Link]

    • Relevance: Explains the mechanistic failure mode during aggressive workup.

  • Safety Data & Handling (Ethyl Succinyl Chloride Note):

    • Note: Many databases index CAS 14794-31-1 as Ethyl Succinyl Chloride.[1] Ensure you are using the correct structural isomer (Ethyl 6-chloro-3-oxohexanoate) by verifying the NMR/MS, not just the CAS number on the bottle.[1]

    • Source: Thermo Fisher Scientific SDS.

Sources

Validation & Comparative

Technical Guide: High-Resolution Mass Spectrometry (HRMS) for Confirmation of Ethyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: High-Resolution Mass Spectrometry (HRMS) is the superior analytical technique for the definitive mass confirmation of Ethyl 6-chloro-3-oxohexanoate (


), offering a critical advantage over Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) in terms of elemental formula specificity and impurity profiling.[1]

While LRMS provides nominal mass data sufficient for rough monitoring, it fails to distinguish the target molecule from isobaric interferences common in synthesis (e.g., oxidative byproducts). HRMS, utilizing Orbitrap or Q-TOF technology, achieves sub-5-ppm mass accuracy, validating the exact elemental composition and the characteristic chlorine isotopic signature (


) essential for confirming this halogenated intermediate.

Technical Profile: The Target Molecule

To design a valid confirmation protocol, we must first understand the physicochemical properties of the analyte.

  • IUPAC Name: Ethyl 6-chloro-3-oxohexanoate[2]

  • Molecular Formula:

    
    [3]
    
  • Monoisotopic Mass (Theoretical): 192.0553 Da

  • Structural Considerations:

    • 
      -Keto Ester Moiety:  The 1,3-dicarbonyl system is active. It readily forms sodium adducts 
      
      
      
      in Electrospray Ionization (ESI) and can exist in keto-enol equilibrium.
    • Alkyl Chloride: Provides a distinct 3:1 isotopic pattern (

      
       vs 
      
      
      
      ) which serves as an internal validation check in the mass spectrum.

Comparative Analysis: HRMS vs. Alternatives

This section objectively compares HRMS against the two most common alternatives: Low-Resolution Single Quadrupole MS (LRMS) and NMR.

Table 1: Performance Matrix for Mass Confirmation
FeatureHRMS (Orbitrap/Q-TOF) LRMS (Single Quad) NMR (

)
Primary Output Exact Mass (4 decimal places)Nominal Mass (Integer)Structural Connectivity
Mass Accuracy < 5 ppm (Excellent)~100-1000 ppm (Poor)N/A
Formula Confirmation Definitive (distinguishes isobars)AmbiguousIndirect
Isotope Fidelity High (resolves fine structure)Low (merged peaks)N/A
Sensitivity High (pg - ng range)ModerateLow (mg range required)
Throughput High (LC-coupled)HighLow
Capital Cost High (

$)
Low ($)High (

$)
Why HRMS Wins for Mass Confirmation

LRMS might detect a peak at m/z 193 (


), but it cannot distinguish 

(192.0553 Da) from a potential impurity like a des-chloro oxidation product or a background contaminant with the same integer mass. HRMS resolves these by measuring the mass defect—the tiny difference caused by the binding energy of the nucleus—providing a unique "fingerprint" for the formula [1].

Experimental Protocol: Self-Validating HRMS Workflow

Objective: Confirm the identity of Ethyl 6-chloro-3-oxohexanoate with <3 ppm mass error using ESI-HRMS.

Materials
  • Solvent A: LC-MS grade Water + 0.1% Formic Acid (promotes protonation).

  • Solvent B: LC-MS grade Acetonitrile (MeCN).

  • Standard: Ethyl 6-chloro-3-oxohexanoate reference material (>95% purity).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of analyte in 1 mL of MeCN to create a 1 mg/mL (1000 ppm) stock.

    • Causality: MeCN is chosen over MeOH to prevent potential transesterification of the ethyl ester during storage.

  • Working Solution (Dilution):

    • Dilute stock 1:1000 into 50:50 Water:MeCN (+0.1% Formic Acid) to reach ~1 µg/mL.

    • Self-Validation: This concentration prevents detector saturation (space-charge effects in Orbitraps) which degrades mass accuracy.

  • Instrument Setup (Direct Infusion or LC):

    • Source: Heated Electrospray Ionization (H-ESI).

    • Polarity: Positive (+).

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 320°C.

    • Resolution Setting: 70,000 (at m/z 200) or equivalent.

    • Scan Range: m/z 100–500.

  • Acquisition:

    • Inject 5 µL via flow injection or LC column (C18, isocratic 60% B).

    • Acquire 30 scans to average signal noise.

  • Data Processing:

    • Extract Ion Chromatogram (XIC) for m/z 193.0626 (

      
      ) and 215.0445 (
      
      
      
      ).
    • Apply "Lock Mass" correction if available (e.g., using polysiloxane background ions) for maximum precision [2].

Data Interpretation & Visualization

Theoretical vs. Observed Data

To validate the result, the observed mass must fall within the error tolerance (typically ±5 ppm) of the theoretical mass.

Table 2: Mass Accuracy & Isotope Data for
Ion SpeciesFormulaTheoretical m/zAcceptable Range (±5 ppm)Validation Check
Protonated (

)

193.0626 193.0616 – 193.0636Primary Peak
Sodiated (

)

215.0445 215.0434 – 215.0456Confirmation Adduct
Isotope (

)

195.0597 195.0587 – 195.0607Intensity ~32% of Base

Isotopic Pattern Verification: The presence of Chlorine dictates a specific spectral signature.[4][5]

  • Rule: For one Cl atom, the

    
     peak (containing 
    
    
    
    ) must be approximately 32% the height of the
    
    
    peak (containing
    
    
    ) [3].
  • Failure Mode: If the

    
     peak is missing or <5%, the molecule does not  contain chlorine, regardless of the accurate mass match (false positive).
    

Visual Workflow (Analytical Pathway)

The following diagram illustrates the decision logic and workflow for confirming the molecule.

HRMS_Workflow Start Sample: Ethyl 6-chloro-3-oxohexanoate Prep Dilution (1 µg/mL) Solvent: 50:50 MeCN:H2O + 0.1% FA Start->Prep Ionization ESI (+) Ionization Formation of [M+H]+ and [M+Na]+ Prep->Ionization Analyzer HRMS Analyzer (Orbitrap / Q-TOF) Ionization->Analyzer DataCheck Data Processing Extract m/z 193.0626 Analyzer->DataCheck DecisionMass Mass Error < 5 ppm? DataCheck->DecisionMass DecisionIso Isotope Ratio (M+2) ~32%? DecisionMass->DecisionIso Yes Fail REJECTED Impurity or Wrong Structure DecisionMass->Fail No (>5 ppm) Pass CONFIRMED Identity Validated DecisionIso->Pass Yes DecisionIso->Fail No (Wrong Ratio)

Figure 1: Logical workflow for HRMS confirmation, integrating mass accuracy and isotopic pattern validation steps.

References

  • MtoZ Biolabs. "What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?" MtoZ Biolabs Learning Center. Accessed February 4, 2026. [Link]

  • Chemistry LibreTexts. "6.4: Isotope Abundance - Chlorine." LibreTexts Chemistry. Accessed February 4, 2026. [Link]

Sources

Guide to the Cross-Validation of Analytical Results for Ethyl 6-chloro-3-oxohexanoate Using Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rigorous domain of pharmaceutical development, the purity and concentration of chemical intermediates are not merely data points; they are the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Ethyl 6-chloro-3-oxohexanoate, a key intermediate, requires meticulous analytical scrutiny. Its molecular structure, featuring an ester, a ketone, and a reactive alkyl chloride, presents unique challenges that a single analytical technique cannot comprehensively address.

This guide eschews a one-size-fits-all template. Instead, it provides a deep, comparative analysis of three orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our core principle is that true analytical confidence is achieved not by repetition, but by triangulation from fundamentally different scientific principles. This document is designed to explain the causality behind our experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative standards.

The Imperative of Orthogonal Cross-Validation

Cross-validation is the process of confirming that a validated analytical method yields consistent and reliable results.[1] When this is done using orthogonal methods—techniques that measure the analyte based on different physicochemical properties—the confidence in the data's integrity increases exponentially.[1] For a molecule like Ethyl 6-chloro-3-oxohexanoate, one method might be susceptible to co-eluting impurities while another is not, or one might cause thermal degradation where another analyzes the sample at ambient temperature. Comparing results from disparate techniques provides a robust defense against such method-specific errors. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility and Specificity Expert

GC is the premier technique for analyzing volatile or semi-volatile compounds that are thermally stable.[4] Given that Ethyl 6-chloro-3-oxohexanoate is an ester with a moderate molecular weight, it is well-suited for this technique. Coupling GC with a Mass Spectrometer provides an exceptionally high degree of specificity, making it a powerful tool for both quantification and impurity identification.

Causality Behind Experimental Choices:

  • Column Selection: A non-polar HP-5ms column is chosen. This column separates compounds primarily based on their boiling points, which is ideal for a homologous series of esters and their related impurities.

  • Detection Mode: For quantification, Selected Ion Monitoring (SIM) mode is employed. Instead of scanning all masses, the detector focuses only on a few characteristic ions of the target molecule. This dramatically increases the signal-to-noise ratio, leading to lower detection limits and more precise quantification compared to full scan mode. Full scan is used for initial identification and to profile unknown impurities.

  • Solvent Choice: Ethyl acetate is a suitable solvent as it is volatile and unlikely to interfere with the analyte peaks.[4]

Detailed Experimental Protocol: GC-MS
  • Preparation of Standards and Samples:

    • Prepare a 1.0 mg/mL primary stock solution of Ethyl 6-chloro-3-oxohexanoate reference standard in ethyl acetate.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare unknown samples by accurately weighing the material and dissolving it in ethyl acetate to a target concentration within the calibration range (e.g., 50 µg/mL).

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: 250°C, Split mode (50:1 ratio), 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 20°C/min to 280°C, hold for 3 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition: Run in both Full Scan (m/z 40-400) for identification and SIM mode for quantification. Select characteristic ions (e.g., m/z 101, 115, 135 - ions are hypothetical and must be determined experimentally from the mass spectrum).

  • Data Analysis:

    • Identify the Ethyl 6-chloro-3-oxohexanoate peak in the chromatogram by its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum.

    • For quantification, integrate the peak area of the primary SIM ion.

    • Construct a linear regression curve from the calibration standards (Peak Area vs. Concentration).

    • Calculate the concentration of the unknown sample using the regression equation.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing A Weigh Sample & Ref. Std. B Dissolve in Ethyl Acetate A->B C Prepare Calibration Curve Standards B->C D Inject into GC C->D Inject Standards & Sample E Separation on HP-5ms Column D->E F EI Ionization E->F G MS Detection (SIM/Scan) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Calculate Concentration I->J

Caption: High-level workflow for the quantification of Ethyl 6-chloro-3-oxohexanoate by GC-MS.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC is an indispensable tool in pharmaceutical quality control. Its separation is based on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase, a principle entirely different from GC's volatility-based separation.

Causality Behind Experimental Choices:

  • Technique: Reversed-phase HPLC is selected, as Ethyl 6-chloro-3-oxohexanoate is a molecule of intermediate polarity.

  • Column Selection: A C18 column is the standard for reversed-phase chromatography, offering excellent retention and separation for a wide variety of organic molecules.[5]

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water is chosen for its simplicity and robustness. Acetonitrile is a common organic modifier that provides good peak shape for keto-esters. A small amount of acid (e.g., phosphoric or formic) can be added to sharpen peaks, if necessary.[6]

  • Detector: The ketone functional group contains a chromophore that absorbs UV light. A Diode-Array Detector (DAD) is superior to a simple UV detector as it acquires a full UV spectrum at each point, allowing for peak purity assessment and aiding in method development by easily determining the optimal detection wavelength.

Detailed Experimental Protocol: HPLC-UV
  • Preparation of Standards and Samples:

    • Prepare a 0.5 mg/mL primary stock solution of the reference standard in the mobile phase (Acetonitrile/Water).

    • Perform serial dilutions to create calibration standards from 5 µg/mL to 200 µg/mL.

    • Prepare unknown samples by accurately weighing and dissolving in the mobile phase to a target concentration of ~100 µg/mL.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with DAD.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 65:35 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at 248 nm (wavelength of maximum absorbance, to be confirmed experimentally).

  • Data Analysis:

    • Identify the analyte peak by its retention time.

    • Confirm peak purity using the DAD software's purity analysis function.

    • Integrate the peak area at the specified wavelength.

    • Construct a linear regression curve from the calibration standards.

    • Calculate the concentration of the unknown sample.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC-UV Analysis cluster_data 3. Data Processing A Weigh Sample & Ref. Std. B Dissolve in Mobile Phase A->B C Prepare Calibration Standards B->C D Inject into HPLC C->D Inject Standards & Sample E Separation on C18 Column D->E F DAD Detection (248 nm) E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

Caption: High-level workflow for the quantification of Ethyl 6-chloro-3-oxohexanoate by HPLC-UV.

Quantitative NMR (qNMR): The Absolute Method

Unlike chromatographic techniques that rely on comparing the response of an analyte to an identical reference standard, qNMR is a primary analytical method. It determines the quantity of a substance by measuring the intensity of its NMR signal relative to a certified internal standard of known purity. The integral of an NMR peak is directly proportional to the number of nuclei contributing to it.[7]

Causality Behind Experimental Choices:

  • Internal Standard: Maleic acid is chosen as an internal standard. It is non-volatile, stable, has a simple spectrum with a sharp singlet that does not overlap with the analyte signals, and is available as a high-purity certified reference material.

  • Solvent: Chloroform-d (CDCl₃) is a common solvent that readily dissolves the analyte and standard.[8]

  • Acquisition Parameters: A long relaxation delay (D1, typically 5 times the longest T1 relaxation time of any peak of interest) is absolutely critical. This ensures all protons have fully relaxed back to their equilibrium state before the next pulse, making the resulting signal integrals directly and accurately proportional to the molar amounts.

Detailed Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh ~20 mg of the Ethyl 6-chloro-3-oxohexanoate sample and ~10 mg of certified maleic acid internal standard into the same NMR tube. Record masses to 0.01 mg.

    • Add ~0.7 mL of CDCl₃.

    • Cap the tube and vortex thoroughly to ensure complete dissolution.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • Experiment: Standard 1D Proton experiment (e.g., Bruker's 'zg30').

    • Key Parameters:

      • Pulse Angle: 30° (to reduce relaxation time).

      • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

      • Number of Scans: 16-64 (to achieve a signal-to-noise ratio > 250:1 for the peaks being integrated).

  • Data Processing and Calculation:

    • Fourier transform the FID, then carefully phase and baseline correct the spectrum.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the ethyl ester's CH₂ quartet) and the singlet for the internal standard (maleic acid).

    • Integrate both peaks with high precision.

    • Calculate the purity of the analyte using the standard qNMR equation: Purityanalyte (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Puritystd

      • Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, P=Purity.

Comparative Data Summary

ParameterGC-MSHPLC-UVqNMR (Quantitative ¹H NMR)
Separation Principle Volatility / Boiling PointPolarity / PartitioningNot a separation technique
Detection Principle Mass-to-charge ratioUV-Vis AbsorbanceNuclear Magnetic Resonance
Specificity Very High (Retention Time + Mass Spectrum)High (Retention Time + UV Spectrum)Very High (Unique Chemical Shift & Coupling)
Primary Use Case Impurity profiling, trace analysis, confirmationRoutine QC, purity assays, stability testingPurity of reference standards, absolute quantification
Quantification Basis External Calibration CurveExternal Calibration CurvePrimary Ratio Method (vs. Internal Standard)
Typical Sensitivity High (pg - ng)Moderate (ng - µg)Low (µg - mg)
Sample Throughput ModerateHighLow
Key Strength Unambiguous identification of unknownsRobust, reliable, and widely availableHigh precision; no specific analyte standard needed
Key Limitation Requires volatile & thermally stable analytesRequires a UV chromophore; risk of co-elutionLow sensitivity; requires high-field NMR

Conclusion and Recommendation

No single analytical technique, however robust, can provide an infallible characterization of a critical pharmaceutical intermediate like Ethyl 6-chloro-3-oxohexanoate. A comprehensive, cross-validated approach is the only path to ensuring data integrity.

Our recommendation is a three-tiered strategy:

  • HPLC-UV should be employed as the primary workhorse method for routine quality control, release testing, and stability studies due to its high throughput, robustness, and simplicity.

  • GC-MS should be used orthogonally to confirm the purity results from HPLC. Its power lies in identifying and quantifying volatile impurities that may not be detected or resolved by the HPLC method.

  • qNMR should be utilized to certify the purity of the primary reference standard itself. This provides an absolute, unbiased anchor for the calibration curves used in both the GC-MS and HPLC-UV methods.

By integrating the results from these three disparate techniques, a laboratory can build a comprehensive and unimpeachable analytical data package. This multi-faceted approach not only satisfies stringent regulatory expectations as outlined by bodies like the FDA and ICH guidelines but also embodies the highest principles of scientific integrity.[2][9][10]

References

  • SIELC Technologies. (2018). Hexanoic acid, 6-chloro-6-oxo-, ethyl ester.[Link]

  • Lachenmeier, D. W., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Separation Science. [Link]

  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Mori, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. [Link]

  • Gawande, P., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Scharlab S.L. Solvents for gas chromatography.[Link]

  • The Good Scents Company. ethyl 3-oxohexanoate.[Link]

  • International Council for Harmonisation (ICH). Quality Guidelines.[Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • PubChem. Ethyl 6-chloro-2-oxohexanoate.[Link]

  • Google Patents.
  • Souza, A. R., et al. (2015). Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[Link]

  • Nikolaou, A., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences. [Link]

  • PubChem. Methyl 6-chloro-3-oxohexanoate.[Link]

  • ResearchGate. HPLC chromatogram of the purified product of esterification reaction.[Link]

  • Simmler, C., et al. (2016). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.[Link]

  • ResearchGate. Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory.[Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.[Link]

  • Nájera, C., et al. (2018). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. RSC Advances. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.[Link]

  • NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques.[Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

  • Findlay, J. W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?[Link]

  • The Good Scents Company. ethyl hexanoate.[Link]

  • Chanthateyanonth, R., et al. (2017). Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. RSC Advances. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.[Link]

  • ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D.[Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation.[Link]

  • ACS Publications. Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water.[Link]

  • Chromatography Forum. Ester distribution on HPLC.[Link]

  • Chegg.com. Examine the NMR spectrum of the molecule, ethyl-3-oxohexanoate below.[Link]

  • SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.[Link]

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  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures.[Link]

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  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer.[Link]

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Benchmarking the performance of Ethyl 6-chloro-3-oxohexanoate against other synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical benchmarking and application profile of Ethyl 6-chloro-3-oxohexanoate (CAS 19444-61-2) , a specialized


-keto ester intermediate.

Performance Analysis in Heterocyclic Synthesis & Drug Development

Executive Summary

Ethyl 6-chloro-3-oxohexanoate represents a "bifunctional" class of synthetic intermediates. Unlike the ubiquitous Ethyl Acetoacetate (pure nucleophile/electrophile pair) or the volatile Ethyl 4-chloroacetoacetate (lachrymator), the 6-chloro analog offers a unique 3-carbon linker terminating in a leaving group. This structural feature enables "one-pot" annulation strategies—specifically the formation of fused bicyclic systems (e.g., dihydropyridazines, tetrahydroindoles)—that are inaccessible with shorter-chain analogs.

Key Advantage: The


-chloropropyl moiety acts as a "silent" electrophile, stable during initial condensation (e.g., Knoevenagel or Hantzsch) but reactive enough for subsequent intramolecular cyclization.

Chemical Profile & Sourcing

PropertySpecification
CAS Number 19444-61-2
IUPAC Name Ethyl 6-chloro-3-oxohexanoate
Molecular Formula

Molecular Weight 192.64 g/mol
Appearance Pale yellow to colorless oil
Boiling Point ~130–135 °C (at 1 mmHg)
Safety Classification Irritant (Skin/Eye).[1] Note: Significantly lower volatility/lachrymatory potential than Ethyl 4-chloroacetoacetate.
Synthesis Route (The "Meldrum's Acid" Standard)

While often purchased, in-house synthesis is preferred for high-purity applications to avoid hydrolysis byproducts. The industry-standard route utilizes 4-chlorobutyryl chloride and Meldrum's acid .

Mechanism: Acylation of Meldrum's acid followed by alcoholysis. This method prevents the self-condensation often seen in Claisen condensations.

SynthesisRoute cluster_legend Reaction Logic SM1 4-Chlorobutyryl Chloride INT Acyl Meldrum's Intermediate (Unstable Solid) SM1->INT + Pyridine CH2Cl2, 0°C SM2 Meldrum's Acid SM2->INT PROD Ethyl 6-chloro-3-oxohexanoate (>95% Yield) INT->PROD + Ethanol Reflux, -CO2, -Acetone L1 C-Acylation L2 Decarboxylative Alcoholysis

Caption: Synthesis of Ethyl 6-chloro-3-oxohexanoate via the Meldrum's Acid pathway, ensuring high regioselectivity and minimal polymerization.

Benchmarking Performance

This section compares Ethyl 6-chloro-3-oxohexanoate against its two primary competitors in medicinal chemistry: Ethyl Acetoacetate (EAA) and Ethyl 4-chloroacetoacetate (E4Cl) .

Comparison 1: Cyclization Efficiency (Pyrrole/Pyridazine Synthesis)

The 6-chloro analog excels in forming 6-membered fused rings, whereas E4Cl is limited to 5-membered rings or prone to polymerization.

FeatureEthyl Acetoacetate (EAA)Ethyl 4-chloroacetoacetate (E4Cl)Ethyl 6-chloro-3-oxohexanoate
Primary Reactivity

-Alkylation, Knoevenagel

-Alkylation +

-Alkylation

-Alkylation +

-Alkylation
Cyclization Mode Requires external dielectrophileForms Furans/Pyrroles (Paal-Knorr)Forms Dihydropyridazines / Fused Lactams
Atom Economy HighMedium (Loss of HCl)High (Intramolecular Capture)
Reaction Safety SafeHigh Hazard (Lachrymator) Moderate (Irritant)
Typical Yield 85-95%40-60% (Polymerization risk)75-85% (Clean Cyclization)
Comparison 2: The "Hantzsch" Advantage

In the classical Hantzsch Dihydropyridine synthesis, using Ethyl 6-chloro-3-oxohexanoate introduces a chloroethyl side chain at the 2-position of the dihydropyridine ring.

  • Standard Hantzsch: Produces a methyl group (inert).

  • 6-Chloro Hantzsch: Produces a -CH2CH2Cl group.

    • Application: This pendant chloride allows for a secondary cyclization to form fused tricyclic systems (e.g., furopyridines) which are privileged scaffolds in calcium channel blockers and kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of a Fused Dihydropyridazinone

Target: Utilization of the 1,4-electrophilic character to form a bicyclic heterocycle.

Reagents:

  • Ethyl 6-chloro-3-oxohexanoate (10.0 mmol)

  • Hydrazine Hydrate (12.0 mmol)[2]

  • Ethanol (Absolute, 20 mL)

  • Catalytic Acetic Acid (Optional)[3]

Methodology:

  • Preparation: Dissolve Ethyl 6-chloro-3-oxohexanoate in ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise at 0°C. Note: Hydrazine initially attacks the ketone to form a hydrazone.

  • Cyclization 1 (Amide Formation): Allow the mixture to warm to Room Temperature (RT) for 1 hour. The hydrazone nitrogen attacks the ester, forming the pyridazinone ring.

  • Cyclization 2 (Alkylation): Heat to reflux (78°C) for 3-5 hours. The second nitrogen of the hydrazine attacks the terminal alkyl chloride (intramolecular

    
    ).
    
  • Workup: Cool to RT. The product often precipitates as a solid. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOAc/Hexane.

Validation:

  • TLC: Disappearance of starting material (

    
     in 3:1 Hex/EtOAc).
    
  • MS: Look for

    
     (approx, for the bicyclic core).
    
Protocol B: Modified Hantzsch Reaction

Target: Ethyl 2-(2-chloroethyl)-4-phenyl-1,4-dihydropyridine-3-carboxylate.

  • Combine Benzaldehyde (1 eq), Ethyl 6-chloro-3-oxohexanoate (1 eq), and 3-Aminocrotononitrile (1 eq) in Ethanol.

  • Reflux for 6-8 hours.

  • The product contains a reactive chloroethyl tail, ready for reaction with amines or thiols to build "dipine" drug analogs.

Visualizing the Strategic Advantage

The following diagram illustrates how the "3-carbon spacer" of Ethyl 6-chloro-3-oxohexanoate opens unique synthetic pathways compared to its shorter chain analogs.

ReactivityMap Start Ethyl 6-chloro-3-oxohexanoate (C8H13ClO3) Path1 Reaction w/ Hydrazine Start->Path1 Path2 Hantzsch Reaction (Aldehyde + Ammonia) Start->Path2 Path3 Paal-Knorr (w/ Amines) Start->Path3 Prod1 Bicyclic Dihydropyridazinone (Kinase Inhibitor Scaffolds) Path1->Prod1 Double Cyclization Prod2 2-(2-chloroethyl)-Dihydropyridine Path2->Prod2 Condensation Prod2_Cycl Fused Tricyclic Systems (Calcium Channel Blockers) Prod2->Prod2_Cycl Intramolecular Alkylation Prod3 2-substituted Pyrroles (w/ alkyl chloride tail) Path3->Prod3 Condensation

Caption: Divergent synthesis pathways. The chloroethyl tail (yellow node) acts as a latent handle for secondary ring formation (green node).

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.

    
    -keto esters. Journal of Organic Chemistry. 
    
  • ChemicalBook. (2025).[1][4] Ethyl 4-chloroacetoacetate Safety Data Sheet (SDS). ChemicalBook.[1]

  • PubChem. (2025). Ethyl 6-chloro-3-oxohexanoate (Compound Summary). National Library of Medicine.[2]

  • Google Patents. (2008). Method for synthesis of ethyl 6-chloro-6-oxohexanoate (Analogous chemistry). CN101125815A.

  • BenchChem. (2025).[4] Protocols for

    
    -keto ester cyclizations. BenchChem Application Notes. 
    

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 6-chloro-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Esters

Executive Safety Summary

Ethyl 6-chloro-3-oxohexanoate is a functionalized


-keto ester often utilized as a pharmaceutical intermediate (e.g., in statin synthesis). While specific Safety Data Sheet (SDS) data for this exact isomer can be sparse compared to its shorter-chain analogs (like Ethyl 4-chloroacetoacetate), its structural moieties—an alkyl chloride and a reactive ketone/ester backbone—dictate a strict safety profile.

Operational Hazard Class: Treat this compound as a Severe Skin/Eye Irritant and potential Sensitizer .[1] Due to the presence of the chlorine substituent, it possesses alkylating potential, making it more hazardous than non-halogenated esters.[1] In the absence of isomer-specific toxicology, safety protocols must default to the standards of its highly reactive analog, Ethyl 4-chloroacetoacetate (CAS 638-07-3), to ensure a "fail-safe" protective margin.

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Defense: Standard nitrile gloves may offer insufficient breakthrough time for prolonged contact; double-gloving or laminate liners are required for synthesis workflows.[1]

  • Waste: Must be segregated into Halogenated Organic Waste streams.[1]

The Defense Layer: Personal Protective Equipment (PPE)[1]

The following PPE standards are non-negotiable. They are selected based on the permeation dynamics of chlorinated esters and the volatility of the compound.[1]

PPE Specification Table
Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Hand Protection (Splash) Nitrile (High Grade) Min Thickness: 0.12 mm (5 mil)Standard: EN 374 / ASTM F739Chlorinated esters can swell low-grade rubber.[1] 5-mil nitrile provides adequate protection for incidental splashes but degrades upon continuous contact.[1]
Hand Protection (Immersion) Silver Shield / Laminate (Worn under Nitrile)For spill cleanup or prolonged handling.[1] Laminate films provide >480 min breakthrough time against broad-spectrum halogenated organics where nitrile fails.[1]
Ocular Defense Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient.[1] Vapors from

-keto esters can be lachrymatory (tear-inducing). Indirect venting prevents vapor bypass while allowing air circulation.[1]
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmThe primary control.[1] If hood failure occurs, use a Full-Face Respirator with OV/AG Cartridges (Organic Vapor/Acid Gas).
Body Shielding Lab Coat (Poly/Cotton) + Chemical Apron (for >1L)Standard lab coats are porous.[1] A butyl or neoprene apron is necessary during bulk transfer to prevent saturation of clothing.[1]
PPE Selection Logic (Graphviz Diagram)

The following decision logic ensures the correct PPE is selected based on the specific laboratory task.

PPE_Selection Start Task Assessment Volume Volume / Exposure Risk Start->Volume LowRisk < 100 mL Incidental Contact Volume->LowRisk HighRisk > 100 mL or Prolonged Handling Volume->HighRisk Spill Spill Cleanup Volume->Spill GloveLow Gloves: Nitrile (5 mil) Change every 30 mins LowRisk->GloveLow EyeStd Eyes: Splash Goggles (Indirect Vent) LowRisk->EyeStd GloveHigh Gloves: Double Nitrile OR Silver Shield Liner HighRisk->GloveHigh EyeFace Eyes: Goggles + Face Shield HighRisk->EyeFace GloveSpill Gloves: Laminate (Silver Shield) + Outer Nitrile Heavy Duty Spill->GloveSpill Spill->EyeFace

Caption: Decision matrix for PPE selection based on exposure potential. Note the escalation to Laminate gloves for high-risk scenarios.

Operational Workflow: From Storage to Synthesis[1]

Handling Ethyl 6-chloro-3-oxohexanoate requires strict adherence to protocol to prevent degradation (hydrolysis) and exposure.[2][3][4]

Step 1: Receiving & Storage[1][3]
  • Inspection: Upon receipt, inspect the bottle for crystallization or pressure buildup.[1]

  • Environment: Store in a cool, dry place (2–8°C recommended) .

  • Atmosphere: This compound is susceptible to oxidation and hydrolysis.[1] Store under an inert atmosphere (Argon or Nitrogen) if the seal is broken.[1]

  • Segregation: Keep away from strong oxidizers and strong bases (which can induce polymerization or rapid decomposition).[1]

Step 2: Weighing & Transfer[1]
  • Engineering Control: Move the balance into the fume hood if possible. If not, tare the vessel inside the hood, add the chemical, and seal it before moving to the balance.[1]

  • Tooling: Use disposable pipettes or glass syringes. Avoid metal spatulas if the compound has solidified, as scratching can generate heat; use Teflon-coated tools.

  • Vessel: Use borosilicate glass (Pyrex).[1] Avoid storing in low-density polyethylene (LDPE) for long periods as chlorinated esters can leach plasticizers.[1]

Step 3: Reaction Setup
  • Solvent Compatibility: Compatible with Dichloromethane (DCM), Ethyl Acetate, and THF.[1]

  • Temperature Control: Exothermic reactions are common when reacting

    
    -keto esters with amines or bases.[1] Always add reagents slowly under temperature monitoring.
    
Step 4: Decontamination[1]
  • Wipe down all surfaces with a soap/water solution followed by an ethanol rinse.[1]

  • Do not use bleach (sodium hypochlorite) immediately, as mixing with residual acid/chlorinated organics can theoretically release chlorine gas or form more toxic byproducts.[1]

Operational Workflow Diagram

Workflow Storage Storage (2-8°C, Inert Gas) Transfer Transfer (Fume Hood Only) Storage->Transfer Check Seal Reaction Reaction (Avoid Strong Bases) Transfer->Reaction Double Glove Waste Disposal (Halogenated Stream) Reaction->Waste Segregate

Caption: Linear workflow emphasizing the critical control points: inert storage and segregated disposal.

Waste Management & Disposal

Improper disposal of halogenated esters is a major regulatory violation and safety risk.[1]

The "Halogen Rule"

Because this molecule contains a chlorine atom (Ethyl 6-chloro -3-oxohexanoate), it cannot be disposed of in the general organic solvent waste stream.

  • Segregation: Collect in a dedicated container labeled "HALOGENATED ORGANIC WASTE" .

  • Compatibility:

    • DO NOT MIX with strong acids or oxidizers in the waste container.[1]

    • DO NOT MIX with alkali metals (Sodium/Potassium).[1]

  • Labeling: clearly list the full chemical name. Do not use abbreviations like "Cl-Ester."

  • Rinsate: The first and second rinses of the reaction vessel must also go into the Halogenated waste container. Only the third rinse (if negligible residue remains) can go to general wash solvents.[1]

Emergency Response

Spill Response (Small < 50mL)
  • Alert: Notify nearby personnel.

  • PPE: Don Silver Shield/Laminate gloves and goggles.[1]

  • Absorb: Use a universal absorbent pads or vermiculite.[1] Do not use sawdust (combustible).[1]

  • Clean: Wipe area with detergent and water.[1]

  • Dispose: Place all absorbent materials into the solid hazardous waste bin (sealed).

Exposure First Aid[1][3]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][4] Hold eyelids open. Seek medical attention. (Risk of corneal damage).[1][2]

  • Skin Contact: Remove contaminated clothing.[1][2][3][4] Wash skin with soap and water.[1][3][5] If redness persists, seek medical aid.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 4-chloroacetoacetate (Structural Analog). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.